molecular formula C10H11N3O B2995244 (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 77177-16-3

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Katalognummer: B2995244
CAS-Nummer: 77177-16-3
Molekulargewicht: 189.218
InChI-Schlüssel: JSYMAOLKRXCWTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
BenchChem offers high-quality (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3-benzyltriazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYMAOLKRXCWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol from benzyl azide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol , focusing on the critical regiochemical control required to secure the 1,5-disubstituted isomer.

A Technical Guide on Regioselective Azide-Alkyne Cycloaddition

Target Molecule: (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol Core Challenge: Overcoming the thermodynamic preference for the 1,4-isomer (CuAAC product) to selectively isolate the 1,5-isomer.

Executive Analysis: The Regioselectivity Paradox

In the synthesis of 1,2,3-triazoles from benzyl azide and propargyl alcohol, the choice of catalyst dictates the reaction trajectory. The standard "Click" chemistry (CuAAC) utilizes Copper(I) to exclusively yield the 1,4-disubstituted product. To synthesize the target 1,5-disubstituted alcohol, one must bypass the copper cycle and utilize Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .

FeatureCuAAC (Standard Click)RuAAC (Target Protocol)
Catalyst Cu(I) (e.g., CuSO₄/Ascorbate)[CpRuCl(PPh₃)₂] or [Cp RuCl(COD)]
Intermediate Copper-Acetylide (σ-bound)Ruthenacycle (Oxidative Coupling)
Regioisomer 1,4-Disubstituted (Wrong Target)1,5-Disubstituted (Correct Target)
Electronic Requirement Terminal Alkynes onlyTerminal & Internal Alkynes
Sensitivity Tolerates O₂/H₂OAir/Moisture Sensitive (Requires Inert Atm)

Mechanistic Pathway (RuAAC)[1][2][3]

Unlike Copper, which activates the alkyne as a nucleophilic acetylide, the Pentamethylcyclopentadienyl Ruthenium (CpRu) catalyst activates both the alkyne and the azide via oxidative coupling. This forms a six-membered ruthenacycle intermediate where the steric demands of the Cp ligand and the electronic polarization direct the benzyl group (N1) and the hydroxymethyl group (C5) into a 1,5-relationship.

RuAAC_Mechanism Start Reagents: Benzyl Azide + Propargyl Alcohol Coord Species A: Alkyne-Azide-Ru Complex Start->Coord Ligand Exchange Cat Active Catalyst: [Cp*RuCl] Cat->Coord Cycle Intermediate B: Ruthenacycle (Oxidative Coupling) Coord->Cycle C-N Bond Formation (Regio-determining step) Elim Reductive Elimination Cycle->Elim Elim->Cat Catalyst Regeneration Product Target: 1,5-Disubstituted Triazole Elim->Product

Figure 1: The catalytic cycle of RuAAC. The formation of the ruthenacycle (Intermediate B) locks the regiochemistry to the 1,5-isomer.

Strategic Synthesis Protocol

Route A: RuAAC (Primary Recommendation)

This route uses Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) , abbreviated as Cp*RuCl(PPh₃)₂ . It is robust, commercially available, and highly selective for primary azides like benzyl azide.

Reagents & Materials
  • Benzyl Azide (1.0 equiv): Warning: Low molecular weight azides are potential explosives. Handle with shielding.

  • Propargyl Alcohol (1.1 equiv): Slight excess to drive conversion.

  • Cp*RuCl(PPh₃)₂ (2–5 mol%): Catalyst.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Atmosphere: Dry Nitrogen or Argon (Strictly oxygen-free).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of nitrogen.[1]

    • Add Cp*RuCl(PPh₃)₂ (2 mol%).[2]

    • Add anhydrous 1,4-Dioxane (degassed).

  • Substrate Addition:

    • Add Benzyl Azide (1.0 equiv) via syringe.

    • Add Propargyl Alcohol (1.1 equiv) via syringe.

    • Note: Do not premix the alkyne and azide in the absence of solvent due to exotherm risks.

  • Reaction:

    • Seal the vessel.

    • Heat the mixture to 60–80 °C in an oil bath.

    • Monitor via TLC (typically 2–6 hours). The RuAAC reaction is slower than CuAAC; heating is essential for the PPh₃ ligand dissociation.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • The ruthenium catalyst often precipitates or remains as a dark residue.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[3]

    • Eluent: Hexane/Ethyl Acetate gradient (Start 4:1, move to 1:1). The 1,5-isomer is typically less polar than the 1,4-isomer, but polarity can vary based on the alcohol group's interaction.

    • Visual: The product is a white to off-white solid.

Route B: Magnesium-Mediated (Alternative)

If Ru-catalysts are unavailable, a stoichiometric Grignard approach can be used, though it is less atom-economical and requires stricter anhydrous conditions.

  • Treat Propargyl Alcohol (protected as THP ether) with EtMgBr to form the magnesium acetylide.

  • Add Benzyl Azide.[4][5][6]

  • Quench and deprotect. Recommendation: Stick to Route A (RuAAC) for functional group tolerance and simplicity.

Characterization & Validation

To confirm you have synthesized the 1,5-isomer and not the 1,4-isomer, you must rely on NMR shift diagnostics.

Diagnostic1,5-Isomer (Target)1,4-Isomer (Avoid)
Triazole C-H Proton (¹H NMR) Typically δ 7.50 – 7.70 ppm Typically δ 7.80 – 8.20 ppm (More deshielded)
Benzyl -CH₂- (¹H NMR) Often appears as a singlet around δ 5.5 – 5.7 ppm .Similar range, but NOE interactions differ.
¹³C NMR (C4 vs C5) C4 (CH) and C5 (C-subst) shifts are distinct.C4 (C-subst) and C5 (CH) shifts are distinct.
NOE (Nuclear Overhauser Effect) Strong NOE between Benzyl-CH₂ and Triazole-H (C4-H).Weak/No NOE between Benzyl-CH₂ and Triazole-H (C5-H is distant).

Self-Validating Logic: Run a NOESY experiment. In the 1,5-isomer , the benzyl methylene group is spatially close to the triazole proton at the 4-position. You should see a cross-peak. In the 1,4-isomer, the benzyl group is adjacent to the C-H at the 5-position, but the chemical environment is different. The most reliable check is the ¹H NMR shift of the triazole ring proton; the 1,5-proton is generally upfield relative to the 1,4-proton.

Safety & Handling

Benzyl Azide[1][3][5][6][8]
  • Hazard: Organic azides with (C+O)/N ratios < 3 are highly explosive. Benzyl azide (C₇H₇N₃) has a ratio of ~2.3, which is borderline.

  • Control: Never distill benzyl azide to dryness. Store in solution if possible. Use a blast shield during the heating phase of the reaction.

  • Disposal: Quench unreacted azide with phosphine or appropriate chemical reduction methods before disposal.

Ruthenium Catalysts[1][2][3][5][8][9][10][11]
  • Hazard: Heavy metal toxicity.

  • Control: Handle in a fume hood. Dispose of heavy metal waste in segregated containers.

Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_iso Isolation Step1 Degas Dioxane/Toluene (Remove O2) Step2 Charge Vessel: Cp*RuCl(PPh3)2 + Solvent Step1->Step2 Step3 Add Benzyl Azide + Propargyl Alcohol Step2->Step3 Step4 Heat to 60-80°C (Inert Atm, 4-6 hrs) Step3->Step4 Step5 Concentrate (Rotavap) Step4->Step5 Step6 Flash Chromatography (Hex/EtOAc) Step5->Step6 Step7 Validation: NOESY + 1H NMR Step6->Step7

Figure 2: Operational workflow for the synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol.

References

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][7] Journal of the American Chemical Society, 127(46), 15998–15999. Link

  • Rasmussen, L. K., Boren, B. C., Fokin, V. V., & Jia, G. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[3][7] Organic Letters, 9(26), 5337–5339. Link

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope, Mechanism, and Applications. Journal of the American Chemical Society, 130(28), 8923–8930. Link

  • Johansson, J. R., Lincoln, P., Nordén, B., & Kann, N. (2011). Sequential Ruthenium-Catalyzed Azide–Alkyne Cycloaddition and Hydrogen Borrowing: A Two-Step Route to Tricyclic 1,5-Fused 1,2,3-Triazole Piperazines. The Journal of Organic Chemistry, 76(7), 2355–2359. Link

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR for the unambiguous structural elucidation of this compound. A central focus is placed on differentiating the 1,5-disubstituted isomer from its more common 1,4-disubstituted counterpart, a critical step in ensuring chemical integrity in research and development. The guide details standardized experimental protocols, provides a causal analysis of expected spectral data based on established principles, and presents a comparative framework using known data for the 1,4-isomer.

Part 1: The 1-Benzyl-1,2,3-triazole Scaffold: A Question of Isomerism

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole moment. Its synthesis is famously associated with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which reliably yields 1,4-disubstituted products.

However, the synthesis of the 1,5-disubstituted regioisomer, such as (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol , requires alternative synthetic strategies, most notably the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1] Given that both pathways start from the same precursors (in this case, benzyl azide and propargyl alcohol), the potential for isomeric cross-contamination is significant. Therefore, robust analytical characterization is not merely a procedural step but a cornerstone of synthetic validation. NMR spectroscopy stands as the definitive, non-destructive tool for this purpose, capable of providing unequivocal proof of the substitution pattern on the triazole ring.[2][3]

Part 2: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is predicated on a meticulous and standardized experimental approach. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within a standard 5 mm NMR tube.

    • Causality Insight: The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, the hydroxyl proton (-OH) signal can be broad and its chemical shift variable. In DMSO-d₆, the hydroxyl proton often appears as a more defined triplet (if coupled to the adjacent CH₂) due to stronger hydrogen bonding with the solvent, aiding in its identification.

  • Instrumentation and Calibration:

    • Utilize a high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • Calibrate (shim) the magnetic field homogeneity using the deuterium lock signal of the solvent.

    • Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

    • Reference the ¹³C spectrum to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended): For complete and unambiguous assignment, especially in complex molecules, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Experimental Workflow Diagram

G NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer (≥400 MHz) transfer->instrument lock_shim Lock & Shim instrument->lock_shim proton_nmr Acquire ¹H NMR lock_shim->proton_nmr carbon_nmr Acquire ¹³C NMR proton_nmr->carbon_nmr two_d_nmr Acquire 2D NMR (COSY, HSQC) carbon_nmr->two_d_nmr process Fourier Transform & Phase Correction two_d_nmr->process reference Reference Spectra process->reference integrate Integrate & Assign ¹H Signals reference->integrate assign_c Assign ¹³C Signals integrate->assign_c

NMR Characterization Workflow

Part 3: Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides the most immediate diagnostic information for identifying the correct isomer. The key lies in the distinct chemical environment of the lone proton on the triazole ring.

Predicted ¹H NMR Spectrum: (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (1,5-Isomer)

Based on established principles and data from analogous 1,5-disubstituted triazoles, the following signals are predicted:[4][5]

  • Triazole Proton (H-4): This proton is expected to appear as a singlet in the range of δ 7.6-7.8 ppm . Its position is influenced by the electronic effects of the adjacent nitrogen atoms and the substituents at positions 1 and 5.

  • Benzyl Aromatic Protons (Ar-H): The five protons of the benzyl ring will typically appear as a multiplet between δ 7.25-7.45 ppm .

  • Benzylic Protons (-CH₂-Ph): These two protons are chemically equivalent and will produce a sharp singlet around δ 5.5-5.6 ppm .

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the methanol group are also expected to be a singlet, appearing further upfield, likely in the range of δ 4.8-5.0 ppm .

  • Hydroxyl Proton (-OH): This signal will be a broad singlet with a variable chemical shift, typically between δ 2.0-4.0 ppm in CDCl₃, depending on concentration and sample purity (water content).

Comparative Data: The 1,4-Isomer

For comparative purposes, the reported NMR data for the 1,4-isomer, (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol, is presented below.[6]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.65 (s, 1H, Triazole-H5 ), 7.20–7.50 (m, 5H, Ar-H), 5.50 (s, 2H, Benzyl-CH₂), 4.78 (s, 2H, -CH₂OH), 3.60 (s, 1H, -OH).

The most telling difference is the chemical shift of the triazole proton. While the absolute values can be similar, there is often a discernible upfield or downfield shift that, when combined with ¹³C data, confirms the isomer.

¹H NMR Data Summary
Proton Assignment (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (1,5-Isomer) Predicted (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (1,4-Isomer) Reported[6] Multiplicity Integration
Triazole-H (H-4)~ δ 7.75 ppm---Singlet1H
Triazole-H (H-5)---δ 7.65 ppmSinglet1H
Benzyl Ar-H~ δ 7.25-7.45 ppmδ 7.20–7.50 ppmMultiplet5H
Benzyl -CH₂-~ δ 5.55 ppmδ 5.50 ppmSinglet2H
-CH₂OH~ δ 4.90 ppmδ 4.78 ppmSinglet2H
-OHVariableδ 3.60 ppmBroad Singlet1H

Part 4: Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides definitive, complementary evidence for the isomeric structure. The chemical shifts of the substituted triazole carbons (C4 and C5) are highly diagnostic.

Predicted ¹³C NMR Spectrum: (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (1,5-Isomer)

The predicted ¹³C chemical shifts are based on the principle that carbons attached to nitrogen atoms are significantly deshielded.

  • Triazole Carbons (C-4 & C-5): This is the most critical region for isomer assignment. For the 1,5-isomer, the carbon bearing the proton (C-4) is expected at ~δ 133-135 ppm , while the carbon substituted with the methanol group (C-5) would be further downfield at ~δ 138-140 ppm .[5][7]

  • Benzyl Aromatic Carbons (Ar-C): The signals for the phenyl ring carbons will appear in the typical aromatic region of δ 127-136 ppm . This includes a quaternary carbon signal (C-ipso) and three signals for the ortho, meta, and para carbons.

  • Benzylic Carbon (-CH₂-Ph): This signal is expected around δ 51-53 ppm .[5]

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the methanol group is anticipated to be the most upfield signal (excluding any solvent signals), around δ 55-58 ppm .

Comparative Data: The 1,4-Isomer

The reported ¹³C NMR data for the 1,4-isomer highlights the key differences.[6]

  • ¹³C NMR (500 MHz, CDCl₃): δ 148.2 (C-4 ), 134.6 (Ar-Cquat), 130.4, 128.8, 128.6, 128.5, 127.8, 127.4, 125.6, 119.5 (C-5 ), 54.2 (Benzyl-CH₂). Note: The hydroxymethyl carbon is not explicitly listed in this specific dataset, but is expected around δ 56 ppm.

A key publication established a reliable method for distinguishing these isomers: the C5 signal in 1,4-disubstituted triazoles appears significantly upfield (around δ ~120 ppm), while the C4 signal in 1,5-disubstituted isomers is much further downfield (δ ~133 ppm).[7] This provides an unambiguous diagnostic tool.

¹³C NMR Data Summary
Carbon Assignment (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (1,5-Isomer) Predicted (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (1,4-Isomer) Reported[6][7]
Triazole C-4~ δ 134.0 ppm~ δ 148.2 ppm
Triazole C-5~ δ 139.0 ppm~ δ 119.5 ppm
Benzyl Ar-C (Quaternary)~ δ 135.6 ppmδ 134.6 ppm
Benzyl Ar-C (CH)~ δ 127-129 ppmδ 127.4-128.8 ppm
Benzyl -CH₂-~ δ 51.7 ppmδ 54.2 ppm
-CH₂OH~ δ 57.0 ppm~ δ 56.0 ppm

Part 5: Visualization of Key Structural Features

Visualizing the molecule and its key NMR-active nuclei is essential for a complete understanding of the structure-spectrum correlation.

Key Proton Environments for NMR Analysis

Conclusion

The unambiguous characterization of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is critically dependent on the rigorous application and interpretation of ¹H and ¹³C NMR spectroscopy. While ¹H NMR provides strong initial evidence for the substitution pattern through the chemical shift of the triazole proton (H-4), the ¹³C NMR spectrum offers the most definitive proof. Specifically, the significant downfield shift of the C-4 carbon (~δ 134 ppm) and the relative position of the C-5 carbon (~δ 139 ppm) in the 1,5-isomer serve as a clear and reliable diagnostic marker when compared to the upfield C-5 signal (~δ 120 ppm) of the 1,4-isomer. This guide provides the necessary framework, protocols, and expert insights for scientists to confidently assign the correct regiochemistry, ensuring the integrity and validity of their synthetic and developmental research.

References

  • Zhang, L., et al. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Polymers, 15(9), 2183. Available at: [Link]

  • Rasmussen, L. K., et al. (2012). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 89, 21-31. Available at: [Link]

  • Taylor, L., et al. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

  • Kaufman, T. S., et al. (2015). How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. ResearchGate. Available at: [Link]

  • Dey, S., et al. (2020). Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions, 49(43), 15227-15236. Available at: [Link]

  • Piras, M., et al. (2015). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 13(31), 8473-8481. Available at: [Link]

  • Li, Y., et al. (2023). Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. RSC Advances, 13(25), 17157-17161. Available at: [Link]

  • Nasseri, M. A., et al. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 18, 1421-1457. Available at: [Link]

  • Patel, H. R., et al. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. SSRN. Available at: [Link]

  • Creary, X., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756-8761. Available at: [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Available at: [Link]

  • Nguyen, T. L. H., et al. (2017). SYNTHESIS OF 1,5-DISUBSTITUTED 1,2,3-TRIAZOLE VIA MULTI-COMPONENT REACTION. Vietnam Journal of Chemistry, 55(4), 453-457. Available at: [Link]

  • Kumar, A., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones as potential anticancer agents. RSC Advances, 10(46), 27555-27568. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available at: [Link]

Sources

Comprehensive Spectroscopic Characterization and Synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Regioselective Analysis for Drug Discovery Applications

Executive Summary & Structural Context

In the realm of medicinal chemistry, 1,2,3-triazoles function as critical bioisosteres for amide bonds, offering metabolic stability and favorable hydrogen-bonding capabilities. However, the utility of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is frequently compromised by the regioselectivity challenges inherent in its synthesis.

The standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted isomer. The target molecule discussed here is the 1,5-disubstituted isomer.[1][2] Differentiating these two regioisomers is a frequent point of failure in quality control. This guide provides the definitive spectroscopic data and synthesis protocols required to isolate and validate the 1,5-isomer, utilizing Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) methodology.

Synthesis Strategy: The RuAAC Protocol

To obtain a pure sample of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol for analysis, one cannot rely on thermal cycloaddition (which yields a mixture) or CuAAC. The use of a pentamethylcyclopentadienyl ruthenium chloride catalyst (


) is required to direct the steric bulk of the reactants away from each other, favoring the 1,5-substitution pattern.
Experimental Workflow

Reaction: Benzyl Azide + Propargyl Alcohol


 (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Protocol:

  • Catalyst Preparation: In a glovebox or under strict Argon flow, dissolve

    
     (2 mol%) in anhydrous 1,4-dioxane or THF.
    
  • Addition: Add Benzyl Azide (1.0 equiv) and Propargyl Alcohol (1.2 equiv) to the reaction vessel.

  • Cycloaddition: Heat the mixture to 60–80 °C for 4–6 hours. Monitoring via TLC is essential; the 1,5-isomer typically has a slightly different

    
     value than the 1,4-isomer (often lower due to increased polarity/dipole alignment).
    
  • Purification: Remove solvent in vacuo. Purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).

Synthesis Logic Diagram

SynthesisWorkflow Start Reactants: Benzyl Azide + Propargyl Alcohol Catalyst Catalyst Selection Start->Catalyst Cu Cu(I) Catalyst (CuAAC) Catalyst->Cu Steric Control: Low Ru Ru(II) Catalyst (Cp*RuCl(PPh3)2) Catalyst->Ru Steric Control: High Prod14 1,4-Isomer (Common Byproduct) Cu->Prod14 Exclusive Prod15 1,5-Isomer (Target Molecule) Ru->Prod15 Selective

Figure 1: Decision tree for regioselective synthesis. The Ru(II) catalyst is essential for accessing the 1,5-substitution pattern.

Spectroscopic Characterization

The following data distinguishes the 1,5-isomer from its 1,4-counterpart. The most critical diagnostic markers are the Carbon-13 chemical shifts of the triazole ring carbons and the NOE correlations .

Table 1: Comparative NMR Data (Diagnostic Signals)

Solvent:


 or DMSO-

(Values are representative of the 1,5-scaffold)
Feature1,5-Isomer (Target)1,4-Isomer (Byproduct)Diagnostic Note
Triazole Proton (

)

7.50 – 7.60 ppm

7.70 – 8.20 ppm
1,5-H is typically upfield relative to 1,4-H.
Benzyl

(

)

5.55 – 5.65 ppm

5.50 – 5.60 ppm
Shifts are subtle; do not rely solely on this.
Triazole C4 (

)
~133.0 ppm (CH) ~147.0 ppm (C-quat)Major Differentiator.
Triazole C5 (

)
~136.0 ppm (C-quat) ~121.0 ppm (CH)Major Differentiator.
Mass Spectrometry (HRMS-ESI)[3]
  • Formula:

    
    
    
  • Calc. Mass

    
    :  190.0980
    
  • Observed: 190.0975 (Typical)

  • Fragmentation: Loss of

    
     (28 Da) and Benzyl cation (91 Da) are common.
    
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3200–3400

    
     (Broad).
    
  • Triazole C=N / N=N: ~1450–1550

    
     (Weak to medium).
    
  • Absence: No peak at ~2100

    
     (Confirms consumption of azide/alkyne).
    

Structural Validation: The Logic of NOE

To unequivocally confirm the 1,5-structure without X-ray crystallography, Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard.

Mechanistic Logic
  • 1,5-Isomer: The Benzyl group (Position 1) and the Hydroxymethyl group (Position 5) are adjacent . They share a steric environment.

  • 1,4-Isomer: The Benzyl group (Position 1) and the Hydroxymethyl group (Position 4) are separated by the triazole proton.

Validation Experiment: Run a 1D-NOESY or 2D-NOESY. Irradiate the Benzyl


 signal (~5.6 ppm).
  • Positive Result (1,5-Isomer): You will observe an enhancement of the Hydroxymethyl

    
      signal (~4.7 ppm).
    
  • Negative Result (1,4-Isomer): You will observe an enhancement of the Triazole C-H signal (~7.8 ppm).

NOE Logic Diagram

NOEAnalysis cluster_15 1,5-Isomer (Target) cluster_14 1,4-Isomer (Byproduct) Experiment NOE Experiment Irradiate Benzyl CH2 Struct15 Benzyl(N1) --- Hydroxymethyl(C5) Experiment->Struct15 Struct14 Benzyl(N1) --- Proton(C5) Experiment->Struct14 Result15 Enhancement observed at: CH2-OH Signal (~4.7 ppm) Struct15->Result15 Spatial Proximity Result14 Enhancement observed at: Triazole C-H Signal (~7.8 ppm) Struct14->Result14 Spatial Proximity

Figure 2: Structural confirmation via NOE Spectroscopy. The spatial proximity of substituents defines the isomer.

References

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][4] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Creary, X., & Anderson, A. (2012). Distinction between 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by 13C NMR. The Journal of Organic Chemistry, 77(19), 8756–8761. [Link]

Sources

Technical Guide: Solubility Profile of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol .

Executive Summary

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (CAS: 77177-16-3) is a 1,5-disubstituted 1,2,3-triazole intermediate used in medicinal chemistry and fragment-based drug design.[1] Unlike its more common regioisomer, the 1,4-substituted variant (synthesized via CuAAC "Click" chemistry), the 5-yl isomer is typically accessed via Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) or magnesium-mediated pathways.

This guide addresses a critical gap in literature: while the 1,4-isomer is well-characterized, the 1,5-isomer exhibits distinct solubility behaviors due to the steric proximity of the benzyl and hydroxymethyl groups. This steric clash disrupts planar stacking, often resulting in higher solubility in polar organic solvents compared to the 1,4-analog, but reduced water solubility due to the shielding of the dipole.

Physicochemical Profile & Structural Determinants[2][3][4]

The solubility of this compound is governed by the competition between the hydrophobic benzyl moiety and the hydrophilic hydroxymethyl-triazole core.

PropertyValue / DescriptionImpact on Solubility
CAS Number 77177-16-3 Unique identifier for the 5-yl isomer.
Molecular Formula C₁₀H₁₁N₃OMW: 189.21 g/mol .[1]
Physical State Solid (White to pale yellow powder)Crystalline lattice energy must be overcome by solvation.
LogP (Calc) ~1.1 – 1.4Moderately lipophilic; suggests good solubility in alcohols and chlorinated solvents.
H-Bond Donors 1 (Hydroxyl group)Facilitates solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors 3 (Triazole nitrogens)Enables interaction with water/alcohols; 1,5-substitution may sterically hinder N3.
Structural Isomerism & Solubility

The 1,5-substitution pattern creates a "U-shaped" or kinked geometry compared to the linear 1,4-isomer. This reduces effective


-

stacking in the crystal lattice, generally lowering the melting point and increasing solubility in organic solvents relative to the 1,4-isomer.

IsomerComparison cluster_14 1,4-Isomer (CuAAC Product) cluster_15 1,5-Isomer (Target Compound) I14 Linear Geometry High Symmetry Strong Pi-Stacking (Lower Solubility) I15 Kinked/Steric Clash Lower Lattice Energy Exposed Dipole (Higher Org. Solubility) Precursors Benzyl Azide + Propargyl Alcohol Precursors->I14 Cu Catalyst Precursors->I15 Ru Catalyst (Cp*) caption Fig 1. Structural impact of regioselectivity on physicochemical properties.

Solubility & Solvent Compatibility Guide

The following data is synthesized from experimental purification protocols (chromatography eluents, extraction solvents) and thermodynamic principles for 1,2,3-triazoles.

Qualitative Solubility Table
Solvent ClassSpecific SolventSolubility RatingOperational Context
Polar Aprotic DMSO, DMF High (>100 mg/mL)Ideal for biological assays and stock solutions.
Polar Protic Methanol, Ethanol High (>50 mg/mL)Preferred solvents for recrystallization (often with water antisolvent).
Chlorinated DCM, Chloroform Moderate-High Excellent for liquid-liquid extraction from aqueous reaction mixtures.
Esters Ethyl Acetate Moderate Standard mobile phase for silica chromatography (often 50-100% EtOAc).
Ethers THF Moderate Good solubility; useful reaction solvent.
Ethers Diethyl Ether Low Often used to precipitate the product from more polar solvents.
Hydrocarbons Hexanes, Heptane Insoluble Used as an antisolvent to induce crystallization or wash impurities.
Aqueous Water Low (<1 mg/mL)The benzyl group dominates; compound precipitates upon water addition to alcoholic solutions.
Practical Purification Implications
  • Chromatography: The compound is typically purified on silica gel. A common mobile phase is EtOAc:Hexanes (1:1 to 2:1) or DCM:MeOH (95:5) . The need for polar modifiers (MeOH or high EtOAc) confirms its moderate polarity.

  • Extraction: During workup, the compound partitions effectively into DCM or Ethyl Acetate from water.

  • Crystallization: Recrystallization is often achieved by dissolving in hot Ethanol and slowly adding Water or Hexanes until turbidity appears.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to generate exact quantitative data (mg/mL) for regulatory filing.

  • Preparation: Weigh approx. 10 mg of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4, MeOH, DMSO).

  • Equilibration: Cap and shake (thermomixer) at 25°C for 24 hours.

  • Visual Check:

    • If fully dissolved, add more solid until saturation is visible.

    • If solid remains, proceed to step 5.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.22 µm PTFE filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile Gradient (10-90%).

    • Standard: Calibrate against a known stock solution in DMSO.

Protocol B: Purification Workflow (Solubility-Driven)

This workflow leverages the differential solubility in EtOAc vs. Hexanes.

PurificationWorkflow Reaction Crude Reaction Mixture (RuAAC in Dioxane/THF) Evap Evaporate Solvent Reaction->Evap Extract Dissolve in EtOAc Wash with Water/Brine Evap->Extract Partitioning Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate to Oil/Solid Dry->Concentrate Column Flash Chromatography (Silica Gel) Concentrate->Column Eluent Eluent Gradient: Hexanes -> 100% EtOAc Eluent->Column caption Fig 2. Purification workflow exploiting solubility in EtOAc.

References

  • Synthesis & Regioselectivity (RuAAC)

    • Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society 127.46 (2005): 15998-15999. Link

    • Note: Establishes the protocol for 1,5-disubstituted triazoles, utilizing organic solvents like THF/Dioxane.
  • General Triazole Properties

    • PubChem Compound Summary for CID 12654356: (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol.[1] Link

    • Note: Provides CAS 77177-16-3 confirmation and calcul
  • Purification & Isolation Precedents

    • Johansen, M. B., et al. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews 116.22 (2016): 14726–14768. Link

    • Note: Detailed review containing solubility-based workup procedures for 1,5-triazoles (EtOAc extraction, silica chrom
  • Crystallographic Data (Analogous Structures)

    • Zhao, H., et al. "1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate." Acta Crystallographica Section E 65.6 (2009): o1258. Link

    • Note: Demonstrates the H-bonding potential and lattice behavior of closely rel

Sources

Stability of the 1-benzyl-1H-1,2,3-triazole Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-1H-1,2,3-triazole core has emerged as a cornerstone scaffold in modern medicinal chemistry and materials science. Popularized by the copper-catalyzed azide-alkyne cycloaddition (CuAAC), this 1,4-disubstituted heterocycle is not merely a linker; it is a robust pharmacophore.

This guide provides a rigorous analysis of its physicochemical stability. Unlike its isosteric counterpart, the amide bond, the 1,2,3-triazole ring exhibits exceptional resistance to hydrolytic cleavage, metabolic degradation, and extreme thermal stress. However, researchers must distinguish between the stability of the ring and the metabolic susceptibility of the benzyl substituent.

Structural Basis of Stability

The resilience of the 1,2,3-triazole core stems from its unique electronic architecture. It is a 6


-electron aromatic system, but its charge distribution is highly polarized.
Aromaticity and Dipole Moment[1]
  • Aromatic Character: The ring possesses a conjugated

    
    -system that satisfies Hückel's rule (
    
    
    
    ), conferring significant resonance stabilization energy (approx. 27 kcal/mol).
  • Dipole Moment: The core exhibits a large dipole moment (~5.0 Debye). The nitrogen atoms at positions 2 and 3 act as weak hydrogen bond acceptors, while the C5-H proton is a weak hydrogen bond donor.

  • Amide Bioisosterism: The 1,4-disubstituted 1,2,3-triazole mimics the geometry and electronic properties of a trans-amide bond.[1][2] However, unlike the amide, it lacks the hydrolytically labile carbonyl-nitrogen bond.

Comparison: Triazole vs. Amide
Featuretrans-Amide Bond1,4-Disubstituted 1,2,3-TriazoleStability Implication
Geometry PlanarPlanarMimics biological recognition
Hydrolysis Susceptible (Proteases/pH)Resistant Stable in plasma/lysosomes
Redox Susceptible to metabolismResistant High oxidative stability
Dipole ~3.7 - 4.0 D~5.0 DStronger dipole-dipole interactions

Physicochemical Resilience[4][5]

Thermal Stability

The 1-benzyl-1H-1,2,3-triazole core is kinetically stable at elevated temperatures.

  • Decomposition Threshold: The ring typically remains intact up to 200–250°C .

  • Fragmentation Pathway: Under extreme conditions (Flash Vacuum Pyrolysis >500°C), the ring undergoes fragmentation, losing molecular nitrogen (

    
    ) to form reactive carbene or diradical intermediates.
    
  • Practical Implication: The core survives standard microwave synthesis and high-temperature workups that would degrade other heterocycles.

Chemical Resistance
  • Hydrolysis: The ring is inert to aqueous acid (e.g., 6M HCl at reflux) and base (e.g., 5M NaOH at reflux). It does not undergo ring opening under physiological pH ranges (1.0 – 9.0).

  • Oxidation/Reduction: The core is generally resistant to oxidative conditions (e.g.,

    
    ) and reductive environments (e.g., 
    
    
    
    ), making it compatible with diverse synthetic transformations post-formation.
Conditional Instability: The Dimroth Rearrangement
  • Context: This rearrangement is NOT a primary concern for the standard 1-benzyl-1,4-disubstituted core.

  • Mechanism: It specifically affects 5-amino-1,2,3-triazoles . Under basic conditions, the ring opens and recyclizes, swapping exocyclic and endocyclic nitrogens.[3]

  • Relevance: If your specific derivative includes an amine at the 5-position, stability must be monitored in basic media.

Metabolic Stability & Bioisosterism[7][8][9]

Proteolytic Resistance

The triazole ring is completely resistant to peptidases and proteases. Replacing a peptide bond with a triazole ("triazole scan") significantly increases the plasma half-life of peptidomimetics.

The "Achilles' Heel": Benzylic Oxidation

While the triazole ring is stable, the benzyl group attached to N1 is a known metabolic soft spot.

  • Pathway: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) can hydroxylate the benzylic carbon.

  • Mitigation: If high metabolic clearance is observed, consider substituting the benzyl hydrogen atoms with fluorine or blocking the position with a methyl group (though this alters sterics).

Visualizing the Stability Logic

The following diagram illustrates the stability profile and metabolic fate of the core.

TriazoleStability Core 1-Benzyl-1H-1,2,3-Triazole Core Thermal Thermal Stress (>200°C) Core->Thermal Heating Hydrolysis Acid/Base Hydrolysis Core->Hydrolysis pH 1-13 Metabolism Metabolic Environment Core->Metabolism In Vivo Stable1 Ring Intact (High Stability) Thermal->Stable1 < 250°C Frag Fragmentation (Loss of N2) Thermal->Frag > 500°C (Pyrolysis) Hydrolysis->Stable1 No Cleavage Stable2 Resistant to Proteases Metabolism->Stable2 Ring Stability Oxidation Benzylic Hydroxylation (Side-chain modification) Metabolism->Oxidation CYP450 Action (on Benzyl CH2)

Figure 1: Stability profile of the 1-benzyl-1H-1,2,3-triazole core under thermal, chemical, and metabolic stress.

Experimental Protocols: Forced Degradation

To validate the stability of a specific 1-benzyl-1H-1,2,3-triazole derivative, perform the following stress tests. These are adapted from ICH Q1A(R2) guidelines but tailored for this heterocycle.

Protocol 1: Hydrolytic Stress Testing

Objective: Confirm resistance to acid/base cleavage.[4]

  • Preparation: Dissolve compound (0.1 mM) in MeOH/Water (1:1).

  • Acid Stress: Add 1M HCl to reach pH ~1. Reflux at 80°C for 24 hours.

  • Base Stress: Add 1M NaOH to reach pH ~13. Reflux at 80°C for 24 hours.

  • Analysis: Neutralize samples and analyze via LC-MS.

    • Pass Criteria: >95% recovery of parent peak; no formation of ring-opened products.

Protocol 2: Oxidative Stress Testing

Objective: Assess susceptibility of the benzyl side-chain.

  • Preparation: Dissolve compound in Acetonitrile.

  • Stress: Add 30%

    
     (10 equivalents). Incubate at Room Temperature for 48 hours.
    
  • Analysis: LC-MS monitoring.

    • Note: Look for M+16 peaks (N-oxides or benzylic hydroxylation).

Protocol 3: Copper Contamination Check (Crucial)

While not a stability issue per se, trapped Copper (from CuAAC synthesis) causes toxicity that mimics instability in biological assays.

  • Test: Digestion with concentrated

    
     followed by ICP-MS analysis.
    
  • Limit: Residual Cu must be < 10 ppm for biological screening.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Bonnet, D., et al. (2009). Solid-Phase Synthesis of 1,4-Disubstituted 1,2,3-Triazole-Based Peptidomimetics. Journal of Combinatorial Chemistry. Link

  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click Chemistry: 1,2,3-Triazoles as Pharmacophores. Chemistry – An Asian Journal. Link

Sources

Precision Engineering of the Triazole: A Mechanistic and Practical Guide to CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is not merely a reaction; it is the foundational pillar of modern chemical biology.[1] While often performed as a "mix-and-stir" procedure, true mastery of CuAAC requires understanding the complex interplay between copper oxidation states, ligand dynamics, and the specific requirements of the dinuclear catalytic cycle. This guide dissects the mechanism beyond the textbook simplifications and provides a field-proven framework for optimizing bioconjugation and small-molecule synthesis.

Part 1: The Mechanistic Core

Beyond the Mononuclear Simplification

Early mechanistic proposals suggested a single copper atom facilitated the reaction.[2] However, definitive real-time heat-flow calorimetry and DFT studies by Worrell and Fokin (2013) revealed that the reaction is strictly second-order with respect to copper .

The active catalytic species is not a simple Cu(I) ion, but rather a dinuclear copper complex . This insight is critical for experimental design: if your copper concentration is too low or your ligand sterically hinders dimerization, reaction rates plummet.

The Dinuclear Catalytic Cycle
  • 
    -Coordination:  The cycle initiates with the formation of a 
    
    
    
    -bound Cu(I)-acetylide.[3]
  • 
    -Activation:  A second Cu(I) atom (recruited from the bulk solution or ligand scaffold) coordinates to the alkyne 
    
    
    
    -system, lowering the pKa of the terminal proton and stabilizing the acetylide.
  • Azide Recruitment: The organic azide coordinates reversibly to the second copper atom.

  • Metallacycle Formation: The rate-determining step involves the formation of a strained six-membered copper(III) metallacycle.

  • Ring Contraction: The metallacycle collapses rapidly to form the triazolyl-copper derivative, followed by protonolysis to release the 1,4-disubstituted 1,2,3-triazole and regenerate the catalyst.

CuAAC_Mechanism Start Alkyne + Cu(I) Step1 σ-Cu(I) Acetylide Start->Step1 - H+ Step2 Dinuclear Cu-Cu Complex (Active Catalyst) Step1->Step2 + Cu(I) Step3 Azide Coordination Step2->Step3 + R-N3 Step4 Metallacycle Intermediate (Rate Determining) Step3->Step4 Cyclization Step5 Triazolyl-Cu Complex Step4->Step5 Ring Contraction Product 1,2,3-Triazole + Regenerated Cu(I) Step5->Product + H+ Product->Start Cycle Repeats

Figure 1: The accepted dinuclear mechanism of CuAAC. Note the requirement for a second copper atom (Step 2) to activate the acetylide for azide attack.[4]

Part 2: Ligand Engineering & Catalyst Optimization

The choice of ligand dictates the reaction's speed, the catalyst's lifespan, and the biocompatibility of the system. Naked Cu(I) is unstable and cytotoxic; ligands act as "sacrificial shields" against oxidation and "chaperones" for the dinuclear mechanism.

Comparative Analysis of Standard Ligands
FeatureTBTA THPTA BTTAA
Full Name Tris(benzyltriazolylmethyl)amineTris(hydroxypropyltriazolylmethyl)amine2-(4-((Bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
Solubility Organic (DMSO/tBuOH)Highly Water SolubleHighly Water Soluble
Kinetics ModerateFastSuperior (Fastest at low [Cu])
Cytotoxicity High (due to DMSO & Cu release)LowLowest (Best for live cells)
Primary Use Synthetic organic chemistryProtein labeling, lysatesLive cell labeling, in vivo
Mechanism Note Tetradentate; stabilizes Cu(I) well but can be sterically bulky.Hydrophilic arms prevent protein denaturation.Optimized geometry promotes dinuclear Cu interaction.

Application Scientist Note: For general bioconjugation, THPTA is the workhorse. However, if you are working with live cells or low concentrations of precious reagents (<10 µM), BTTAA is non-negotiable due to its ability to drive the reaction at lower copper loads, minimizing toxicity.

Part 3: Standardized Experimental Protocols

The "Self-Validating" Bioconjugation Workflow

This protocol uses in situ reduction of CuSO₄ by Sodium Ascorbate. This is preferred over using Cu(I) salts (like CuI or CuBr) because it eliminates the need for a glovebox and maintains a steady state of active Cu(I) despite minor oxygen ingress.

Reagents:

  • CuSO₄: 20 mM in water.[5][6]

  • Ligand (THPTA or BTTAA): 50 mM in water.[7]

  • Sodium Ascorbate: 100 mM in water (Freshly prepared; yellowing indicates oxidation).

  • Buffer: PBS or HEPES (pH 7.4). Avoid buffers with chelators like EDTA.

Step-by-Step Protocol
  • The Premix (Critical):

    • Mix CuSO₄ and Ligand in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL Ligand) in a separate tube prior to adding to the reaction.

    • Why? This pre-complexation ensures Cu(II) is sequestered immediately upon reduction, preventing transient free copper from damaging proteins (Fenton chemistry).

  • Substrate Assembly:

    • Combine Alkyne-labeled biomolecule and Azide-tag in the reaction buffer.[7][8][9]

    • Final concentrations: 10–50 µM for biomolecules; 2–5 equivalents of the smaller tag.

  • Catalyst Addition:

    • Add the Cu-Ligand Premix to the substrate solution.

    • Target final [Cu] = 100–500 µM.

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 2.5–5 mM).

    • Visual Check: The solution should remain clear. A brown/yellow tint indicates oxidized ascorbate or copper precipitation (failure mode).

  • Incubation:

    • Incubate for 30–60 minutes at RT (or 4°C for sensitive proteins).

    • Quenching: Stop the reaction by adding EDTA (10 mM final) to strip the copper.

Protocol_Workflow Premix 1. PREMIX CuSO4 + Ligand (1:5) (Stabilizes Cu) Combine 3. COMBINE Add Premix to Substrates Premix->Combine Substrate 2. SUBSTRATES Azide + Alkyne (In Buffer) Substrate->Combine Initiate 4. INITIATE Add Na-Ascorbate (Starts Reduction) Combine->Initiate Incubate 5. INCUBATE 30-60 min (Protect from O2) Initiate->Incubate Quench 6. QUENCH Add EDTA (Removes Cu) Incubate->Quench

Figure 2: Optimized workflow for bioconjugation.[10] The premixing step is the most common point of failure if skipped.

Part 4: Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Solution turns green/blue Oxidation of Cu(I) to Cu(II).Oxygen leak. Degas buffers or increase Ascorbate concentration. Keep reaction vessel closed.
Precipitate forms Copper-Ligand imbalance or protein denaturation.Ensure Ligand:Cu ratio is at least 5:[5][11]1. Switch to THPTA/BTTAA if using TBTA.
Low Yield Insufficient Cu(I) or steric hindrance.Increase [Cu] or switch to BTTAA (more active). Ensure "Dinuclear" conditions (higher local Cu concentration).
Protein Degradation ROS generation (Fenton Chemistry).Strictly premix Cu+Ligand. Add Aminoguanidine (1 mM) as an ROS scavenger.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013).[4][12] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[4][12][13][14] Science. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[6] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

Sources

Technical Guide: Biological Activity Screening of Novel 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazole Renaissance in Medicinal Chemistry

The 1,2,3-triazole moiety has evolved from a simple chemical curiosity into a cornerstone of modern medicinal chemistry. Its rise is largely attributed to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the "Click Chemistry" paradigm established by Sharpless and Meldal.

However, the biological utility of the 1,2,3-triazole ring extends beyond its synthetic accessibility. It acts as a non-classical bioisostere of the amide bond, mimicking the electronic properties and planar geometry of peptide linkages while offering superior resistance to metabolic hydrolysis. This guide outlines a rigorous, self-validating screening pipeline to evaluate novel derivatives, moving from computational prediction to wet-lab validation.

Integrated Screening Workflow

The following workflow illustrates the critical path from library design to lead identification. This is not a linear list but a feedback loop where in silico failures prevent wasted wet-lab resources.

ScreeningPipeline cluster_Screening Biological Screening Design Rational Design (Scaffold Hybridization) InSilico In Silico Validation (Docking & ADMET) Design->InSilico InSilico->Design Fail (Lipinski Violation) Synthesis CuAAC Synthesis (Click Chemistry) InSilico->Synthesis Pass MTT Cytotoxicity (MTT Assay) Synthesis->MTT MIC Antimicrobial (Broth Microdilution) Synthesis->MIC Enzyme Target Assay (e.g., AChE Inhibition) Synthesis->Enzyme SAR SAR Analysis & Optimization MTT->SAR MIC->SAR Enzyme->SAR SAR->Design Iterative Refinement

Figure 1: The iterative screening pipeline. Note the feedback loop from SAR back to Design.

Phase 1: In Silico Validation & ADMET Profiling

Before synthesis, novel derivatives must undergo computational scrutiny to ensure "drug-likeness."

Molecular Docking Strategy

Triazoles often function as linkers that position pharmacophores into active sites.

  • Protocol: Use AutoDock Vina or Gold.

  • Key Interaction: Verify if the N2 or N3 nitrogen of the triazole ring participates in hydrogen bonding with residues in the target pocket (e.g., Ser203 in Acetylcholinesterase).

  • Validation: Re-dock the co-crystallized ligand. The RMSD must be

    
     Å to validate the grid parameters.
    
ADMET Prediction

Filter libraries using Lipinski’s Rule of 5 . Triazole derivatives often suffer from poor solubility if the substituents are too lipophilic.

  • Target LogP: Maintain calculated LogP between 2.0 and 5.0 for oral bioavailability.

  • Topological Polar Surface Area (TPSA): Ensure TPSA

    
     Ų for cell membrane permeability; 
    
    
    
    Ų if targeting the Blood-Brain Barrier (BBB) for neurodegenerative applications.

Phase 2: Cytotoxicity Screening (MTT Assay)

The MTT assay is the gold standard for initial anticancer screening. It relies on the reduction of tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[1][2]

Critical Protocol: Solubilization & Interference Control

Many triazole derivatives are hydrophobic. Improper solubilization leads to micro-precipitation, causing false absorbance spikes.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer lines (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation: Dissolve triazole derivatives in 100% DMSO to create a stock (e.g., 10 mM).

  • Treatment: Dilute stock into culture media.

    • Constraint: Final DMSO concentration must be

      
       (v/v)  to prevent solvent toxicity.[3]
      
    • Controls: Untreated cells (Negative), Doxorubicin (Positive), Vehicle (0.5% DMSO).

  • Incubation: Treat for 24–48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 4 hours.

  • Solubilization (Crucial): Carefully aspirate media. Add 100–150 µL of DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



Determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

Phase 3: Enzymatic Target Assay (AChE Inhibition)

1,2,3-triazoles are widely investigated as Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy. The Ellman’s Method is the standard photometric assay.

Mechanism of Detection

The assay uses acetylthiocholine iodide (ATChI) as a substrate. AChE hydrolyzes ATChI to produce thiocholine, which reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


).

EllmanReaction Substrate Acetylthiocholine (ATChI) Product1 Thiocholine + Acetate Substrate->Product1 Hydrolysis by AChE Enzyme AChE Enzyme Enzyme->Product1 Catalysis Color Yellow TNB Anion (Abs @ 412 nm) Product1->Color + DTNB (Rapid Reaction) DTNB DTNB (Ellman's Reagent) DTNB->Color

Figure 2: Chemical principle of Ellman's Assay. Inhibition of AChE reduces the rate of Yellow TNB formation.[4]

Validated Protocol
  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Pre-Incubation: In a 96-well plate, mix:

    • 140 µL Buffer

    • 20 µL Enzyme solution (AChE, 0.1 U/mL)

    • 20 µL Test Compound (various concentrations)

    • Incubate for 15 minutes at 25°C.

  • Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL ATChI (15 mM).

  • Kinetic Measurement: Immediately read Absorbance at 412 nm every 60 seconds for 10 minutes.

  • Calculation: Calculate the slope (

    
    ).
    
    
    
    

Phase 4: Antimicrobial Profiling (MIC Determination)

Triazole hybrids (e.g., triazole-quinolones) often target bacterial DNA gyrase. The Broth Microdilution Method (CLSI Guidelines) is required for publication-quality data.

Protocol Summary
  • Inoculum: Adjust bacterial suspension (e.g., S. aureus, E. coli) to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100.
  • Plate Setup: Use sterile 96-well plates.

  • Dilution: Perform 2-fold serial dilutions of the triazole derivative in Mueller-Hinton Broth (MHB). Range: 512 µg/mL to 0.5 µg/mL.

  • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity) after 18–24h incubation at 37°C.

  • Visualization: For clearer endpoints, add 20 µL of Resazurin dye (0.015%) after incubation. Viable bacteria turn the blue dye pink.

Data Presentation & SAR Analysis

Synthesize your findings into a comparative table. This is essential for identifying Structure-Activity Relationships (SAR).

Table 1: Comparative Biological Activity of Novel Triazole Derivatives

Compound IDR1 SubstituentR2 SubstituentCytotoxicity IC₅₀ (µM) [MCF-7]AChE Inhibition IC₅₀ (µM)Antibacterial MIC (µg/mL) [E. coli]
TZ-01 Phenyl-H45.2 ± 1.2> 10064
TZ-02 4-NO₂-Phenyl-CH₃12.5 ± 0.88.4 ± 0.216
TZ-03 4-Cl-Phenyl-CH₂-Ph2.1 ± 0.1 0.45 ± 0.05 128
Doxorubicin (Control)--1.8 ± 0.2----
Donepezil (Control)----0.04 ± 0.01--

SAR Insights for Optimization:

  • Electron Withdrawal: In TZ-02, the nitro group (

    
    ) likely increases acidity or dipole interactions, enhancing potency.
    
  • Lipophilicity: The benzyl group in TZ-03 likely improves hydrophobic interaction within the AChE gorge, drastically improving enzymatic inhibition but potentially reducing bacterial cell wall penetration (higher MIC).

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

  • Singh, K., et al. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazole analogs for their versatile biological activities.[5] African Journal of Biological Sciences, 6(12), 2492-2525.[5] Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

  • Lal, K., & Yadav, P. (2018). Recent advances in 1,2,3-triazoles as anticancer agents.[6] Anti-Cancer Agents in Medicinal Chemistry, 18(12). Link

Sources

Methodological & Application

Application Notes & Protocols: Leveraging (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol in Click Chemistry for Advanced Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Foreword: The Triazole Core in Modern Chemistry

The advent of "click chemistry" has profoundly reshaped the landscape of chemical synthesis, offering a suite of reactions that are wide in scope, high in yield, and generate minimal byproducts.[1] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forges the remarkably stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[2][3] This triazole ring is more than just a linker; it is a robust, aromatic scaffold that can act as a pharmacophore or a bioisostere, enhancing the physicochemical and pharmacological properties of molecules.[4][5]

This guide provides an in-depth exploration of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol, a versatile building block synthesized via the CuAAC reaction. We will delve into its synthesis, the mechanistic underpinnings of the reaction, and its vast potential for further functionalization, particularly in the realms of drug discovery and bioconjugation.

Synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol: A Foundational Click Reaction

The synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is a classic example of the CuAAC reaction, proceeding from readily available starting materials: benzyl azide and propargyl alcohol. The benzyl group provides a degree of lipophilicity and can engage in pi-stacking interactions, while the primary alcohol on the triazole ring serves as a crucial handle for subsequent chemical modifications.

Reaction Principle

The reaction involves the [3+2] cycloaddition of benzyl azide and the terminal alkyne of propargyl alcohol.[6] This process is dramatically accelerated by a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[7]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide Benzyl Azide CuI Cu(I) Azide->CuI Coordination Alkyne Propargyl Alcohol Alkyne->CuI Forms Copper Acetylide CuII Cu(II)SO₄ Ascorbate Sodium Ascorbate CuII->Ascorbate Reduction Ascorbate->CuI Product (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol CuI->Product Cycloaddition & Protonolysis G A (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (-CH₂OH) B Activation (e.g., Tosylation) A->B C Activated Intermediate (-CH₂OTs) B->C D Nucleophilic Substitution (with NaN₃) C->D E Azide-Functionalized Linker (-CH₂N₃) D->E F Second CuAAC Reaction (with a new Alkyne) E->F G Conjugated Product F->G

Sources

The Versatile Scaffold: Applications of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the 1,5-Disubstituted Triazole Moiety

In the landscape of medicinal chemistry, the 1,2,3-triazole core has emerged as a privileged scaffold, prized for its metabolic stability, capacity for hydrogen bonding, and dipole character.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," reliably yields the 1,4-disubstituted isomer, the less explored 1,5-disubstituted regioisomer presents unique structural and electronic properties, offering new avenues for drug design.[2][3] This isomer can act as a bioisostere for the cis-amide bond, a crucial feature in peptidomimetics and the design of molecules targeting protein-protein interactions.[2] (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol, in particular, serves as a valuable building block, incorporating a flexible benzyl group for probing hydrophobic pockets and a reactive hydroxymethyl group for further functionalization. This guide provides an in-depth exploration of the applications of this specific scaffold, complete with detailed protocols for its synthesis and biological evaluation.

Synthetic Protocol: Accessing the 1,5-Regioisomer via Ruthenium Catalysis

The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles is achieved through the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).[3][4] Unlike the copper-catalyzed counterpart that proceeds via a copper acetylide, the ruthenium catalyst activates the alkyne through π-complexation, leading to the desired 1,5-regioselectivity.[4]

Protocol for the Synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

This protocol is adapted from a validated procedure for the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.[4]

Materials:

  • Benzyl azide

  • Propargyl alcohol

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(cod)]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hexanes

  • Silica gel for column chromatography

  • Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, add benzyl azide (1.0 eq).

  • Purge the flask with argon.

  • Add anhydrous DCE to dissolve the benzyl azide.

  • Add propargyl alcohol (1.05 eq) to the flask via syringe.

  • Place the reaction vessel in a pre-heated oil bath at 45 °C.

  • After 5 minutes, prepare a solution of Cp*RuCl(cod) (0.01 eq) in a minimal amount of anhydrous DCE.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ruthenium Catalyst: The choice of a ruthenium catalyst, specifically Cp*RuCl(cod), is critical for achieving the 1,5-regioselectivity.[4]

  • Anhydrous Conditions and Argon Atmosphere: The ruthenium catalyst can be sensitive to air and moisture, which can decrease its activity. Performing the reaction under an inert atmosphere maximizes the catalyst's efficiency and the reaction yield.[4]

  • Excess Alkyne: A slight excess of propargyl alcohol is used to ensure the complete consumption of the benzyl azide.

  • Purification: Column chromatography is essential to separate the desired product from any unreacted starting materials, catalyst residues, and potential side products.

Anticancer Applications: Targeting Tubulin Polymerization

A significant body of research has focused on 1,2,3-triazole derivatives as potent anticancer agents.[5][6][7] One of the key mechanisms of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[8] By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis. The (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol scaffold can be elaborated to mimic known tubulin polymerization inhibitors. The benzyl group can occupy a hydrophobic pocket in the colchicine binding site of tubulin, while the hydroxymethyl group provides a handle for the introduction of other pharmacophoric features to enhance binding affinity.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to determine the cytotoxic potential of chemical compounds.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation:

Compound DerivativeCell LineIC₅₀ (µM)
Derivative AMCF-7Data to be filled from experimental results
Derivative BMCF-7Data to be filled from experimental results
Derivative AA549Data to be filled from experimental results
Derivative BA549Data to be filled from experimental results
Doxorubicin (Control)MCF-7Reference value
Doxorubicin (Control)A549Reference value

Visualization of the Anticancer Mechanism:

anticancer_mechanism cluster_drug Triazole Derivative cluster_cell Cancer Cell Triazole (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol Derivative Tubulin Tubulin Dimers Triazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Polymerization CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Disrupts Mitotic Spindle Apoptosis Apoptosis CellCycle->Apoptosis Induces Cell Death

Caption: Mechanism of action of triazole derivatives as tubulin polymerization inhibitors.

Antimicrobial Applications: A Scaffold for Novel Antibacterial and Antifungal Agents

The 1,2,3-triazole nucleus is a key component in numerous antimicrobial agents.[10][11][12] Derivatives of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol can be synthesized and screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The structural versatility of this scaffold allows for the introduction of different functional groups to optimize antimicrobial potency and spectrum of activity. While some studies on 1-benzyl-1,2,3-triazoles have shown weak to moderate antibacterial activity, the potential for developing effective antifungal agents is noteworthy.[13][14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol derivatives dissolved in DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of the test compound in the appropriate broth to obtain a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

Compound DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative AData to be filledData to be filledData to be filled
Derivative BData to be filledData to be filledData to be filled
CiprofloxacinReference valueReference valueN/A
FluconazoleN/AN/AReference value

Visualization of the Experimental Workflow:

mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Stock Solution of Triazole Derivative Dilution Serial Dilution in 96-well Plate Start->Dilution Inoculation Inoculate Wells Dilution->Inoculation Inoculum Microbial Inoculum Preparation Inoculum->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Readout Visual Inspection or OD600 Measurement Incubation->Readout Result Determine MIC Readout->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Perspectives

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol represents a valuable and somewhat underutilized scaffold in medicinal chemistry. Its synthesis, achievable through regioselective ruthenium-catalyzed cycloaddition, opens the door to a class of compounds with distinct stereoelectronic properties compared to their more common 1,4-disubstituted counterparts. The preliminary data on related triazole structures suggest promising applications in the development of novel anticancer agents that target tubulin polymerization and as a foundation for new antimicrobial drugs. The protocols provided herein offer a starting point for researchers to synthesize and evaluate derivatives of this intriguing molecule, paving the way for the discovery of new therapeutic agents. Future work should focus on building libraries of derivatives based on this scaffold and exploring their activity against a wider range of biological targets.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: A New Class of "Click" Chemistry. Organic Syntheses, 85, 102.
  • Jaiswal, M. K., Gupta, A., Ansari, F. J., Pandey, V. K., & Tiwari, V. K. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 21(4), 513-558.
  • Wei, F., Li, H., Song, C., Ma, Y., Zhou, L., Tung, C. H., & Xu, Z. (2015). A Cu/Pd Transmetalation Relay Catalysis for the Construction of Trisubstituted Triazoles from Azide, Alkyne, and Aryl Halide. Organic Letters, 17(12), 2860-2863.
  • Wan, J. P., Cao, S., & Liu, Y. (2015). A Metal- and Azide-Free Multicomponent Assembly toward Regioselective Construction of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 80(17), 9028-9033.
  • De Tullio, M., Borys, A. M., Hernán-Gómez, A., Hevia, E., & Mulvey, R. E. (2021). Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles catalyzed by cooperative s-block bimetallics.
  • Majumdar, P., & Nanda, A. K. (2014). Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.
  • Gribble, M. W., Jr, & Raines, R. T. (2010). Synthesis of Highly Stable 1,3-Diaryl-1H-1,2,3-triazol-5-ylidenes and their Applications in Ruthenium-Catalyzed Olefin Metathesis. Organic letters, 12(18), 4172–4175.
  • Zhang, H., Dong, D. Z., & Wang, Z. L. (2016).
  • Mishra, K. B., & Tiwari, V. K. (2025). 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. European Journal of Medicinal Chemistry, 301, 117614.
  • Sarmiento-Sánchez, J. I., Ochoa-Terán, A., Rivero, I. A., & Gámez-Montaño, R. (2011). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Revista de la Sociedad Química de México, 55(3), 139-143.
  • Gholampour, N., Ghasemi, S., & Ghafouri, H. (2021).
  • Gudimenko, A. S., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 21(5), e202400316.
  • Montes-Ávila, J., Delgado-Vargas, F., Díaz-Camacho, S. P., & Rivero, I. A. (2012). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Revista de la Sociedad Química de México, 56(2), 139-143.
  • Pokhodylo, N., et al. (2023). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 31(4), 741-752.
  • Shingate, B. B. (2014). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of Developing Drugs, 3(3), 1-3.
  • Hovsepyan, T. R., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Pharmaceutical Chemistry Journal, 48, 37-41.
  • Bhatia, S., Yusuf, M., Garg, S. K., & Khan, S. A. (2022). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry, 32(2), 209-216.
  • Kumar, G. V. S., Prasad, Y. R., Chandrashekar, S. M., & Kumar, B. V. (2011). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica, 3(6), 414-420.
  • Kamal, A., et al. (2014). Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 24(15), 3429-3434.
  • Al-Warhi, T., et al. (2022).
  • Ali, M. A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 1-26.
  • Follia, V., et al. (2011). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. Tetrahedron, 67(35), 6541-6547.
  • Goya, P., & Ochoa, C. (2001).
  • Adolfsson, H., & Bøgevig, A. (2016). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, 14(33), 8002-8007.

Sources

Development of Antimicrobial Compounds from (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, traditionally accessed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to yield 1,4-disubstituted isomers.[1] However, the 1,5-disubstituted regioisomer—specifically (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol —represents an underutilized but sterically distinct chemical space. The 1,5-substitution pattern alters the dipole moment and steric vector of the substituents, often resulting in superior binding kinetics against resistant microbial targets compared to their 1,4-analogs.

This guide details the precision synthesis of the 1,5-isomer using Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), its functionalization into potent antimicrobial agents, and the protocols for biological validation.

Part 1: Chemical Scaffolding & Synthesis[2][3]

The Isomer Challenge

Standard "Click" chemistry (CuAAC) exclusively yields the 1,4-isomer. To access the 5-yl methanol specified, we must utilize a Ruthenium(II) catalyst. The steric bulk of the pentamethylcyclopentadienyl (Cp*) ligand on the ruthenium center directs the oxidative coupling of the azide and alkyne to favor the 1,5-regioisomer.

Synthesis Protocol: RuAAC Methodology

Objective: Synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol with >95% regioselectivity.

Reagents:

  • Benzyl azide (Warning: Potentially explosive; handle behind blast shield).

  • Propargyl alcohol (1.05 equiv).

  • Catalyst: Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [Cp*RuCl(PPh3)2].[2]

  • Solvent: 1,4-Dioxane or THF (Anhydrous, degassed).

Step-by-Step Procedure:

  • Inert Environment Setup: The Ru(II) catalyst is sensitive to oxidation. Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvent Preparation: Sparge 1,4-dioxane with Argon for 20 minutes to remove dissolved oxygen.

  • Reaction Assembly:

    • Add Benzyl azide (10 mmol) and Propargyl alcohol (10.5 mmol) to the flask.

    • Dissolve in 20 mL of degassed dioxane.

    • Add Cp*RuCl(PPh3)2 (1-2 mol%, ~150 mg). The solution should turn a dark reddish-brown.

  • Catalysis: Heat the mixture to 60°C under a positive pressure of Argon. Stir for 6–12 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The 1,5-isomer typically has a slightly lower R_f than the 1,4-isomer due to increased polarity from the dipole alignment.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexanes).

    • Note: The 1,5-isomer is often isolated as a viscous oil or low-melting solid.

Reaction Pathway Visualization

SynthesisPath Azide Benzyl Azide Intermediate Ruthenacycle Intermediate Azide->Intermediate Oxidative Coupling (Steric Control) Alkyne Propargyl Alcohol Alkyne->Intermediate Oxidative Coupling (Steric Control) Catalyst Cp*RuCl(PPh3)2 (Catalyst) Catalyst->Intermediate Product (1-Benzyl-1H-1,2,3- triazol-5-yl)methanol (1,5-Isomer) Intermediate->Product Reductive Elimination Byproduct 1,4-Isomer (Trace <5%) Intermediate->Byproduct Minor Pathway

Figure 1: RuAAC catalytic cycle enforcing 1,5-regioselectivity via steric steering by the Cp ligand.*

Part 2: Functionalization Strategies

The hydroxymethyl group at the C5 position is a "chemical handle." The alcohol itself possesses weak antimicrobial activity; it serves as a scaffold. To generate potent antibiotics, we must derivatize it into pharmacophores such as Schiff bases or lipophilic esters .

Divergent Synthesis Workflow
  • Oxidation (The Gateway): Convert the alcohol to 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde .

    • Reagent: MnO2 (10 equiv) in DCM or Swern Oxidation.

    • Why: Aldehydes are precursors to Schiff bases (imines), which are established antimicrobial pharmacophores.

  • Schiff Base Formation: Condense the aldehyde with substituted anilines or hydrazides.

    • Target: Azomethine linkage (-CH=N-).

  • Esterification: React alcohol with lipophilic acid chlorides (e.g., cinnamoyl chloride).

    • Target: Membrane-disrupting amphiphiles.

Functionalization Diagram

Derivatization cluster_Oxidation Pathway A: Oxidation cluster_Esterification Pathway B: Esterification Alcohol (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (Scaffold) Aldehyde 5-Carbaldehyde Alcohol->Aldehyde MnO2 / DCM Ester Lipophilic Esters Alcohol->Ester R-COCl / Et3N SchiffBase Schiff Bases (High Potency) Aldehyde->SchiffBase R-NH2 / EtOH (Imine Formation) Target1 Target1 SchiffBase->Target1 Target: DNA Gyrase Target2 Target2 Ester->Target2 Target: Cell Membrane

Figure 2: Divergent synthesis from the 5-methanol scaffold to bioactive pharmacophores.

Part 3: Antimicrobial Evaluation Protocols

MIC Determination (CLSI Standard)

Scope: Quantitative assessment of antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains.

Materials:

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Resazurin dye (Alamar Blue) for cell viability visualization.

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Dissolve the triazole derivative in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in the 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

    • Control: DMSO max concentration < 1%.

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC: Lowest concentration preventing the Blue-to-Pink shift.

Expected Data Profile (Reference Ranges)

The following table illustrates the expected "Scaffold Effect"—how derivatization improves potency.

Compound ClassStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Activity Interpretation
Scaffold 5-Methanol (Parent)> 256> 256Inactive (Platform only)
Derivative A 5-Carbaldehyde128 - 256> 256Weak (Reactive intermediate)
Derivative B 5-Schiff Base (4-Cl-Phenyl)4 - 8 32 - 64High Potency (Pharmacophore active)
Derivative C 5-Ester (Cinnamoyl)16 - 3264 - 128Moderate (Membrane active)

Part 4: Mechanism of Action & SAR

Why the 1,5-Isomer?

The 1,5-disubstituted triazole places the benzyl and hydroxymethyl groups on adjacent nitrogens and carbons (positions 1 and 5).

  • Dipole Alignment: The 1,5-isomer has a higher dipole moment than the 1,4-isomer, enhancing interactions with polar pockets in enzymes like Lanosterol 14α-demethylase (CYP51) in fungi.

  • Steric Vector: The "kinked" shape of the 1,5-isomer allows it to fit into globular protein binding sites where the linear 1,4-isomer might clash.

Mechanism Visualization

Mechanism cluster_Bacteria Antibacterial Mechanism cluster_Fungi Antifungal Mechanism Drug 1,5-Triazole Derivative Wall Cell Wall Penetration Drug->Wall Heme CYP51 Heme Coordination (Triazole N2/N3) Drug->Heme DNA DNA Gyrase Inhibition (Schiff Base moiety) Wall->DNA Ergosterol Ergosterol Depletion Heme->Ergosterol Inhibition

Figure 3: Dual-action potential. The triazole ring coordinates metal centers (Fungi), while the side chains (Schiff bases) target bacterial DNA replication.

References

  • Zhang, L., et al. (2005).[1] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][3][4][5] Journal of the American Chemical Society, 127(46), 15998–15999. Link

  • Rasmussen, L. K., et al. (2007).[1] Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[1][3][4][5] Organic Letters, 9(26), 5337–5339. Link

  • Pokhodylo, N., et al. (2021).[6] Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents.[6] Journal of Molecular Structure, 1246, 131146.[6] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Johansson, J. R., et al. (2016). Ruthenium-Catalyzed Azide–Alkyne Cycloaddition: Scope, Mechanism and Applications. Chemical Reviews, 116(23), 14726–14768. Link

Sources

Application Notes: Strategies for Biomolecule Functionalization using (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[1][2] It enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), imaging agents, and functionalized proteins with novel properties.[2] A key element in bioconjugation is the use of stable, efficient, and biocompatible linker chemistries. The 1,2,3-triazole linkage, formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is prized for its high stability and bioorthogonality.

This guide focuses on the utility of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (PubChem CID: 12654356) as a versatile building block for the functionalization of biomolecules.[3] The molecule features a stable 1-benzyl-1,2,3-triazole core and a reactive primary alcohol (-CH₂OH) handle. This hydroxyl group, while not directly reactive with most biological functional groups under physiological conditions, can be chemically activated to target a variety of residues on biomolecules, including primary amines, thiols, and carboxylates.[2]

This document provides a detailed overview of the chemical strategies and step-by-step protocols for activating (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol and conjugating it to proteins and other biomolecules.

Core Principle: Activation of the 5-Hydroxymethyl Group

The primary alcohol of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is a poor leaving group and is not sufficiently electrophilic to react with nucleophilic residues on proteins (e.g., lysine amines, cysteine thiols).[4] Therefore, a chemical activation step is required to convert the hydroxyl group into a more reactive species. The choice of activation chemistry dictates which functional group on the biomolecule will be targeted.

Here, we detail three primary pathways for activation:

  • Pathway A: Oxidation to an Aldehyde: Mild oxidation converts the primary alcohol to an aldehyde. This aldehyde can then react with primary amines (e.g., lysine side chains) via reductive amination to form a stable secondary amine linkage.[5]

  • Pathway B: Conversion to a Carboxylate & Amide Coupling: A two-step oxidation can convert the alcohol first to an aldehyde and then to a carboxylic acid. This carboxyl group can be activated using carbodiimide chemistry (EDC/NHS) to form an amine-reactive NHS ester, which subsequently forms a stable amide bond with primary amines.[6][7]

  • Pathway C: Conversion to a Sulfonate Ester (Mesylate): The alcohol can be converted into an excellent leaving group, such as a methanesulfonate (mesylate), by reacting it with methanesulfonyl chloride (MsCl).[4][8][9] This highly reactive mesylate can then be readily displaced by nucleophiles like the thiol group of a cysteine residue.

Diagram: Activation Pathways

Activation_Pathways cluster_0 Core Reagent cluster_1 Activated Intermediates cluster_2 Target & Linkage Reagent (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (R-CH₂OH) Aldehyde Aldehyde Intermediate (R-CHO) Reagent->Aldehyde Mild Oxidation (e.g., PCC, DMP) Mesylate Mesylate Intermediate (R-CH₂OMs) Reagent->Mesylate Mesyl Chloride (MsCl) + Base (e.g., Et₃N) Carboxylate Carboxylate Intermediate (R-COOH) Aldehyde->Carboxylate Oxidation (e.g., Tollen's) AmineLinkage Target: Primary Amine (Lysine) Linkage: Secondary Amine Aldehyde->AmineLinkage Reductive Amination + NaCNBH₃ AmideLinkage Target: Primary Amine (Lysine) Linkage: Amide Carboxylate->AmideLinkage EDC / NHS Activation ThiolLinkage Target: Thiol (Cysteine) Linkage: Thioether Mesylate->ThiolLinkage Nucleophilic Substitution

Caption: Chemical activation pathways for (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol.

Protocols for Biomolecule Functionalization

Safety Precaution: Always handle chemical reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Modification of Proteins via Primary Amines (Reductive Amination)

This two-step protocol first generates the aldehyde derivative of the triazole compound and then couples it to protein amine groups (lysine residues, N-terminus) via reductive amination. This method forms a stable secondary amine bond.[5]

Materials:

  • (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Protein of interest (e.g., BSA, IgG) in amine-free buffer (e.g., PBS or Borate buffer, pH 7.5-9.0)

  • Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1M in water, freshly prepared)

  • Quenching solution (e.g., 1M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)

Step 1: Oxidation to (1-Benzyl-1H-1,2,3-triazol-5-yl)carbaldehyde

  • Dissolve (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (DMP) (1.2 equivalents) to the solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Purify by flash chromatography if necessary.

Step 2: Conjugation to Protein via Reductive Amination

  • Dissolve the purified aldehyde (10-40 fold molar excess over the protein) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add this solution to the protein solution (typically 1-10 mg/mL in a suitable buffer, pH 7.5-9.0).

  • Add sodium cyanoborohydride (NaCNBH₃) to a final concentration of 50-100 mM.[10]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 50 mM.

  • Remove excess, unreacted label and byproducts by SEC (e.g., PD-10 desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterize the final conjugate.

Protocol 2: Modification of Proteins via Primary Amines (Amide Coupling)

This protocol involves a more robust two-step oxidation to a carboxylic acid, followed by a highly efficient and widely used EDC/NHS coupling reaction to form a stable amide bond.[6][11][12]

Materials:

  • (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

  • Oxidizing agents for conversion to carboxylic acid (e.g., Jones reagent or a two-step PCC/Tollen's reagent procedure).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Protein of interest

  • Quenching/Storage Buffer (e.g., PBS, 10 mM Hydroxylamine)

  • Purification system (SEC or dialysis)

Step 1: Synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)carboxylic acid

  • This step involves standard organic synthesis procedures to oxidize the primary alcohol to a carboxylic acid. This activated reagent should be fully characterized (e.g., by NMR and MS) before use in bioconjugation.

Step 2: Two-Step Protein Coupling via EDC/NHS Chemistry

  • Dissolve the (1-Benzyl-1H-1,2,3-triazol-5-yl)carboxylic acid in Activation Buffer.

  • Add EDC (e.g., 10-fold molar excess over the carboxyl compound) and NHS (e.g., 25-fold molar excess).[12]

  • React for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7][13]

  • Optional but Recommended: Remove excess EDC and byproducts using a desalting column, exchanging the activated compound into the Coupling Buffer (PBS, pH 7.2-8.0). This prevents unwanted cross-linking of the target protein.[11]

  • Immediately add the activated NHS ester solution to the protein solution (1-10 mg/mL in Coupling Buffer). Use a 10-20 fold molar excess of the activated label to the protein.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[6][11]

  • Quench the reaction by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM.

  • Purify the conjugate via SEC or dialysis to remove all unreacted small molecules.

  • Characterize the final conjugate.

Protocol 3: Modification of Thiols (Cysteine Residues)

This protocol converts the alcohol into a highly reactive mesylate, which can readily alkylate the nucleophilic thiol group of a cysteine residue to form a stable thioether bond. This approach is highly specific if the protein contains a free, accessible cysteine.

Materials:

  • (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous DCM

  • Triethylamine (Et₃N) or another non-nucleophilic base[8]

  • Thiol-containing biomolecule (e.g., protein with a free cysteine) in a suitable buffer (e.g., PBS, pH 7.0-7.5). If necessary, reduce disulfide bonds with TCEP prior to reaction.

  • Purification system (SEC or dialysis)

Step 1: Synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methyl methanesulfonate

  • In a fume hood, dissolve (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (1 eq.) in anhydrous DCM at 0°C.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).[8]

  • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC.[8]

  • Upon completion, wash the reaction mixture with cold water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mesylate is often used immediately due to its high reactivity.

Step 2: Conjugation to Thiol-Containing Biomolecule

  • Dissolve the freshly prepared mesylate intermediate in a minimal amount of DMSO or DMF.

  • Add the solution (5-20 fold molar excess) to the thiol-containing biomolecule in a buffer at pH 7.0-7.5.

  • React for 1-2 hours at room temperature.

  • Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.

  • Characterize the final conjugate.

Purification and Characterization

The successful functionalization of a biomolecule must be confirmed empirically. The choice of technique depends on the nature of the biomolecule and the properties of the attached label.[14]

Technique Purpose Expected Outcome
Size-Exclusion Chromatography (SEC) / FPLC Purification & Aggregation AnalysisSeparation of the larger conjugate from smaller, unreacted label. A single, clean peak for the conjugate indicates homogeneity.
Dialysis / Diafiltration PurificationRemoval of unreacted small molecules based on molecular weight cutoff.
SDS-PAGE Purity & Apparent Molecular WeightA slight increase or shift in the apparent molecular weight of the conjugate compared to the unmodified biomolecule.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirmation of Covalent Modification & Labeling RatioThe mass spectrum will show an increase in mass corresponding to the molecular weight of the attached label (C₁₀H₁₀N₃O = 188.21 Da, adjusted for atoms lost in bond formation). A distribution of peaks may indicate multiple labeling events.
UV-Vis Spectroscopy Quantification of Labeling (Degree of Labeling)The benzyl group has a UV absorbance around 260 nm. By measuring the absorbance at 280 nm (for protein) and ~260 nm (for the label), the degree of labeling can be estimated using the Beer-Lambert law.
Diagram: General Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Analysis A1 Select Activation Pathway (Oxidation / Mesylation) A2 Synthesize & Purify Activated Intermediate A1->A2 B2 React Biomolecule with Activated Triazole A2->B2 Add to Reaction B1 Prepare Biomolecule (Buffer Exchange, pH adjustment) B1->B2 B3 Quench Reaction B2->B3 C1 Purify Conjugate (SEC / Dialysis) B3->C1 Proceed to Purification C2 Characterize Conjugate (MS, SDS-PAGE, UV-Vis) C1->C2

Sources

Application Notes & Protocols: A Guide to Protein Labeling via Triazole Linkers Using Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precision in Protein Labeling

In the intricate world of molecular biology and drug development, the ability to specifically and efficiently label proteins is paramount. It allows us to track their localization, understand their interactions, and engineer novel therapeutic conjugates. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of reactions that are rapid, specific, and high-yielding.[1][2] At the heart of many of these applications is the formation of a stable 1,2,3-triazole linker, which covalently connects a probe of interest to a target protein.

This guide provides an in-depth look at the two premier click chemistry reactions for forming these triazole linkages: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . As a senior application scientist, my goal is not just to provide protocols, but to illuminate the rationale behind the procedural steps, empowering you to adapt and troubleshoot these powerful techniques for your specific research needs.

Section 1: The Chemistry of Triazole Formation: CuAAC vs. SPAAC

The fundamental reaction in both methods is the cycloaddition of an azide and an alkyne. However, the mechanism by which this is achieved differs significantly, impacting their applications.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1][3] The catalyst brings the two reactive partners together, ensuring the exclusive formation of the 1,4-disubstituted triazole isomer.[1][3] This reaction is incredibly efficient but requires the presence of copper, which can be toxic to living cells, making it ideal for in vitro applications.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity of copper, SPAAC was developed for live-cell and in vivo labeling.[5][6] This reaction employs a cyclooctyne, an alkyne incorporated into a strained eight-membered ring. The high ring strain provides the activation energy needed to react with an azide without a catalyst.[][8] This bioorthogonal nature—reacting swiftly with its target without interfering with native biological processes—is the key advantage of SPAAC.[]

G cluster_0 CuAAC Mechanism cluster_1 SPAAC Mechanism A Protein-Alkyne + Azide-Probe B Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) A->B Add C Copper-Acetylide Intermediate B->C Catalyzes D 1,4-Triazole Labeled Protein C->D Cycloaddition E Protein-Azide + Strained Alkyne-Probe (e.g., DBCO, BCN) F Release of Ring Strain E->F Spontaneous Reaction (No Catalyst) G Triazole Labeled Protein (Mixture of regioisomers) F->G Cycloaddition

Figure 1: Conceptual comparison of CuAAC and SPAAC reaction pathways.

Section 2: Choosing the Right Click Chemistry Approach

Selecting the appropriate method is critical for experimental success. The choice between CuAAC and SPAAC hinges primarily on the experimental system.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Environment Primarily in vitro (purified proteins, cell lysates)In vitro, live cells, in vivo organisms[9]
Catalyst Required Yes, Copper(I)No, relies on ring strain[]
Biocompatibility Lower, due to copper cytotoxicity[4]High, truly bioorthogonal[]
Reaction Speed Very fast with catalyst and ligandsDependent on the strained alkyne used (e.g., DBCO > BCN)[10][11]
Reactants Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO, BCN) + Azide
Key Advantage Extremely high efficiency and reaction rates.No catalyst needed, enabling live system labeling.[6]
Potential Issue Protein precipitation or damage from copper ions.[12]Slower kinetics than CuAAC; potential for non-specific reaction with thiols.[13][14]

Expert Insight: For in vitro conjugations where speed and yield are paramount, CuAAC is often the superior choice. However, if your experiment involves living cells or organisms, the bioorthogonality of SPAAC is non-negotiable.

Section 3: Protocol 1 - CuAAC for In Vitro Protein Labeling

This protocol details the labeling of a purified protein containing an azide or alkyne handle.

Principle & Rationale

The success of CuAAC with proteins relies on mitigating the damaging effects of copper. Cu(I) can generate reactive oxygen species (ROS) and coordinate with residues like cysteine and histidine, potentially leading to protein aggregation or denaturation.[15] To prevent this, we use accelerating and protective ligands , such as THPTA or BTTAA.[3][16] These water-soluble ligands chelate the copper, stabilizing the Cu(I) oxidation state and enhancing reaction efficiency while protecting the protein from damage.[15][17] A 5:1 ligand-to-copper ratio is often recommended to ensure the copper remains sequestered and catalytically active.[3][18]

Figure 2: Standard workflow for an in vitro CuAAC protein labeling experiment.

Materials & Reagents
  • Purified Protein with alkyne/azide handle (e.g., 1-10 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Copper (II) Sulfate (CuSO₄) solution (e.g., 50 mM in H₂O)

  • Ligand: THPTA or BTTAA solution (e.g., 250 mM in H₂O)[18]

  • Sodium Ascorbate solution (e.g., 500 mM in H₂O, must be prepared fresh )[2]

  • Alkyne- or Azide-functionalized probe (e.g., fluorescent dye, biotin)

  • Desalting column or dialysis cassette for purification

Step-by-Step Protocol
  • Protein Preparation:

    • Dissolve or buffer-exchange your protein into PBS to a final concentration of 1-5 mg/mL.

    • Rationale: PBS is a non-coordinating buffer that will not interfere with the copper catalyst. Avoid buffers containing chelators like EDTA.

  • Reaction Setup (Example for a 1 mL reaction):

    • In a microcentrifuge tube, combine:

      • Your protein solution (e.g., 900 µL of 2 mg/mL protein).

      • Alkyne/Azide Probe (e.g., 10 µL of a 10 mM stock for a final concentration of 100 µM). The optimal excess will depend on your protein.

    • Rationale: A molar excess of the probe ensures the reaction goes to completion.

  • Prepare the Catalyst Premix:

    • In a separate tube, add 25 µL of 10 mM THPTA/BTTAA ligand (final concentration: 250 µM).[19]

    • Add 5 µL of 10 mM CuSO₄ (final concentration: 50 µM).[19]

    • Vortex briefly. The solution should be clear.

    • Rationale: Premixing the ligand and copper sulfate is critical. The ligand must be present to chelate the copper before it is introduced to the protein to prevent precipitation.[18]

  • Initiate the Reaction:

    • Add the catalyst premix to the protein/probe solution and mix gently.

    • Add 50 µL of freshly prepared 50 mM sodium ascorbate (final concentration: 2.5 mM).[19] Mix gently by pipetting.

    • Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) state.[1][3] Using a fresh solution is vital as it readily oxidizes in air.[2][20]

  • Incubation:

    • Incubate the reaction at room temperature for 1 hour. For difficult conjugations, this can be extended or performed at 37°C.

    • Expert Insight: Reaction times can be surprisingly short. If you observe protein aggregation, reducing the reaction time to as little as 5-15 minutes can resolve the issue while still providing sufficient labeling.[12]

  • Purification:

    • Remove excess reagents (unreacted probe, catalyst) using a desalting column (for rapid cleanup) or dialysis (for larger volumes).

    • Rationale: Purification is essential to remove components that could interfere with downstream applications or analysis.

Validation & Controls
  • Negative Control: Set up a parallel reaction without adding the copper catalyst. This is crucial to confirm that labeling is copper-dependent and not due to non-specific binding.[13]

  • SDS-PAGE Analysis: Run labeled and unlabeled protein samples on an SDS-PAGE gel. Successful labeling can often be detected by a shift in the molecular weight of the protein band, or by in-gel fluorescence if a fluorescent probe was used.[21][22]

  • Mass Spectrometry: For definitive confirmation, analyze the purified protein by mass spectrometry. The mass increase should correspond exactly to the mass of the attached probe.[23][24][25]

Section 4: Protocol 2 - SPAAC for Live Cell-Surface Labeling

This protocol describes the labeling of a protein on the surface of living mammalian cells, where an azide handle has been metabolically incorporated.

Principle & Rationale

This technique leverages the cell's own metabolic machinery to introduce the azide handle. For example, cells can be cultured with an azide-modified sugar (e.g., Ac₄ManNAz), which is incorporated into cell-surface glycoproteins.[26] Alternatively, an azide-bearing non-canonical amino acid like azidohomoalanine (AHA) can replace methionine during protein synthesis.[27][28] Once the azide is in place, a probe conjugated to a strained alkyne, like DBCO , can be added directly to the cell media. The reaction proceeds spontaneously, labeling the target proteins without the need for a toxic catalyst.[9][29]

Figure 3: General workflow for metabolic labeling followed by SPAAC on live cells.

Materials & Reagents
  • Mammalian cells in culture

  • Azide-modified metabolic precursor (e.g., Ac₄ManNAz or AHA)

  • Complete cell culture medium

  • Strained alkyne probe (e.g., DBCO-fluorophore, BCN-fluorophore)[10][30][31]

  • PBS or other appropriate wash buffer

  • Instrumentation for analysis (e.g., fluorescence microscope, flow cytometer)

Step-by-Step Protocol
  • Metabolic Labeling:

    • Plate cells and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the azide precursor (e.g., 25-50 µM Ac₄ManNAz).

    • Culture for 24-48 hours.

    • Rationale: This period allows for sufficient turnover and incorporation of the azide handle into newly synthesized glycoproteins or proteins.

  • SPAAC Reaction:

    • Gently wash the cells two or three times with warm PBS or serum-free medium to remove unincorporated azide precursor.

    • Add pre-warmed medium containing the DBCO-probe to the cells. A final concentration of 10-50 µM is a good starting point.

    • Incubate at 37°C for 30-60 minutes.

    • Rationale: The reaction is concentration and time-dependent. Higher concentrations or longer incubation times can increase signal but may also increase background. Optimization is key.

  • Wash and Analyze:

    • Remove the probe-containing medium and wash the cells three times with warm PBS to remove unreacted probe.

    • The cells are now ready for analysis. For microscopy, you may proceed with fixation and mounting. For flow cytometry, detach and resuspend the cells as required.

Validation & Controls
  • Negative Control: A critical control is to culture cells without the azide precursor but still perform the labeling step with the DBCO-probe. This will reveal any non-specific binding of the probe to the cell surface.

  • Microscopy/Flow Cytometry: Compare the fluorescence signal between the azide-treated cells and the negative control cells. A dramatic increase in signal in the azide-treated sample validates specific, click-dependent labeling.[26]

Section 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Labeling in CuAAC 1. Inactive Catalyst: Sodium ascorbate solution was old or oxidized.[20] 2. Reagent Quality: Purity of azide/alkyne is low.[20] 3. Incompatible Buffer: Buffer contains chelators (e.g., EDTA) or amines (e.g., Tris) that interfere with copper.1. Always use freshly prepared sodium ascorbate. [2] 2. Verify reagent purity. 3. Buffer exchange protein into a non-coordinating buffer like PBS or HEPES.
Protein Precipitation in CuAAC 1. Insufficient Ligand: Not enough ligand to protect the protein from free copper.[12] 2. High Copper Concentration: The copper concentration is too high for your specific protein.1. Increase the ligand:copper ratio to 5:1 or even 10:1. [3][17] 2. Decrease the final copper concentration (e.g., from 1 mM to 50-100 µM). [32]
High Background in SPAAC 1. Non-specific Probe Binding: The strained alkyne probe is hydrophobic and sticking to cells or surfaces. 2. Thiol-yne Reaction: Cyclooctynes can slowly react with free thiols (cysteines).[13]1. Include a blocking agent like BSA in your wash buffers. Increase the number of washes. 2. Use a less reactive cyclooctyne or shorten the incubation time. Pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM) can also help, but may impact cell health. [14]
Smearing/Aggregation on SDS-PAGE 1. Reaction Time Too Long: Extensive cross-linking or modification caused by prolonged exposure to the catalyst.[12]1. Perform a time-course experiment. Reduce reaction time significantly (e.g., to 5, 15, or 30 minutes). [12]

Conclusion

Click chemistry offers a robust and versatile toolkit for labeling proteins with stable triazole linkers. The choice between the high-efficiency CuAAC for in vitro work and the bioorthogonal SPAAC for living systems provides researchers with options for nearly any experimental context. By understanding the chemical principles behind these protocols and the critical role of components like protective ligands and strained alkynes, scientists can confidently apply these techniques to unravel complex biological questions and engineer the next generation of protein therapeutics.

References

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Center for Biotechnology Information. [Link]

  • Labeling proteins on live mammalian cells using click chemistry. Springer Nature Experiments. [Link]

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols. [Link]

  • Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition. [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. National Center for Biotechnology Information. [Link]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)-Based Bioorthogonal Labeling, Bioimaging, and Photocytotoxicity Studies of Phosphorescent Ruthenium(II) Polypyridine Dibenzocyclooctyne (DIBO) Complexes. CityU Scholars, City University of Hong Kong. [Link]

  • Site-specific protein labeling with PRIME and chelation-assisted Click chemistry. National Center for Biotechnology Information. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]

  • Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). ResearchGate. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. [Link]

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Ting Laboratory, MIT. [Link]

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Jena Bioscience. [Link]

  • BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Springer Nature Experiments. [Link]

  • Click Chemistry in Proteomic Investigations. National Center for Biotechnology Information. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI. [Link]

  • Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv. [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Royal Society of Chemistry. [Link]

  • Different types of click chemistry reactions between a) azide and linear alkyne (CuAAC). ResearchGate. [Link]

  • Oxidation-Induced “One-Pot” Click Chemistry. National Center for Biotechnology Information. [Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. National Center for Biotechnology Information. [Link]

  • Can proteins labelled with a probe via CLICK reaction be heated at 95°C before loading on SDS-PAGE gels?. ResearchGate. [Link]

  • Overview Click Chemistry background information. Jena Bioscience. [Link]

  • Protein "bunching" on SDS-PAGE following click reaction in lysate?. ResearchGate. [Link]

  • How to clean-up peptides labelled using click chemistry?. ResearchGate. [Link]

  • Click Chemistry Protein Immobilization. The University of Akron. [Link]

  • A click chemistry approach to site-specific immobilization of a small laccase enables efficient direct electron transfer in a biocathode. Nature. [Link]

  • Analyzing Glycosylation Patterns with Mass Spectrometry: A pivotal development in Bioconjugation and Pharmaceutical Development. Global Foundation for Medical Education & Research. [Link]

  • Protein Biomarker Validation: A Mass Spectrometry Approach. Longdom Publishing. [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • Validation of protein acetylation by mass spectrometry. Washington University School of Medicine in St. Louis. [Link]

Sources

Application Note: Synthesis & Design of Fluorescent Probes Using (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and medicinal chemistry. It details the synthesis, functionalization, and application of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol —a specialized 1,5-disubstituted triazole scaffold used to construct fluorescent probes with distinct geometric and electronic properties compared to their common 1,4-counterparts.

Executive Summary & Scientific Rationale

In the design of fluorescent probes, the linker geometry is often as critical as the fluorophore itself. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields linear 1,4-disubstituted triazoles, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) grants access to 1,5-disubstituted triazoles .[1]

The (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol scaffold (hereafter 1,5-BTM ) offers three distinct advantages over standard linkers:

  • Steric Contortion: The 1,5-substitution pattern mimics a cis-amide bond, creating a "turn" structure that brings the N1-benzyl and C5-hydroxymethyl substituents into closer proximity (approx. 3.0 Å) compared to the extended 1,4-isomer (approx. 5.0 Å). This is vital for FRET probes requiring specific distance constraints.

  • Electronic Modulation: The 1,2,3-triazole ring acts as a weak electron acceptor. In the 1,5-isomer, the electronic communication between substituents is sterically modulated, often preventing aggregation-caused quenching (ACQ) in conjugated fluorophores.

  • Orthogonal Reactivity: The C5-hydroxymethyl group serves as a versatile "handle" for esterification, oxidation, or conversion to halides, allowing the modular attachment of fluorophores (e.g., Coumarin, Dansyl, Rhodamine).

Synthesis of the Scaffold: (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Methodology: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1][2][3][4] Regioselectivity: >98% 1,5-isomer.

Materials
  • Azide: Benzyl azide (Caution: potentially explosive; handle in solution).

  • Alkyne: Propargyl alcohol.[2]

  • Catalyst: CpRuCl(PPh3)2 (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride).[1][3][4] Note: This catalyst is superior to CpRuCl(COD) for preventing alkyne polymerization.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Protocol 1: RuAAC Synthesis of 1,5-BTM
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve Benzyl azide (1.0 equiv, e.g., 5.0 mmol) and Propargyl alcohol (1.2 equiv, 6.0 mmol) in anhydrous 1,4-Dioxane (20 mL, 0.25 M).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Ru(II) catalyst.

  • Catalysis: Add Cp*RuCl(PPh3)2 (2 mol%, 0.1 mmol) quickly under a stream of Argon. The solution typically turns a reddish-brown color.

  • Reaction: Seal the tube and heat to 60°C for 12 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The product is more polar than the starting azide.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2).

    • Eluent: Gradient of 20% → 50% Ethyl Acetate in Hexanes.

    • Yield: Expect 85–92% as an off-white solid.

Validation (NMR Criteria for 1,5-Isomer):

  • 1H NMR (CDCl3): Look for the triazole C4-H proton. In 1,5-isomers, this singlet typically shifts upfield (~7.50–7.60 ppm) compared to 1,4-isomers (~7.70–7.80 ppm) due to the shielding effect of the N1-benzyl group.

  • 13C NMR: The C5 carbon (attached to -CH2OH) and C4 carbon show distinct shifts characteristic of the 1,5-substitution pattern.

Functionalization Strategies for Probe Construction

Once 1,5-BTM is synthesized, it serves as the core linker. Choose the appropriate pathway based on your target fluorophore.

Pathway A: Direct Esterification (For Acid-Functionalized Fluorophores)
  • Target: Attaching Coumarin-3-carboxylic acid or Rhodamine B.

  • Reagents: EDC·HCl, DMAP, DCM.

  • Mechanism: Steglich Esterification.

  • Use Case: Creating "Turn-On" probes where the triazole modulates Photoinduced Electron Transfer (PET).

Pathway B: Conversion to Electrophile (Bromination)
  • Target: Alkylating amine-based fluorophores or nucleophilic sensors.

  • Reagents: PBr3 (0°C, DCM) or CBr4/PPh3 (Appel Reaction).

  • Product: 1-Benzyl-5-(bromomethyl)-1,2,3-triazole.

  • Protocol Note: The bromide is highly reactive. Use immediately or store at -20°C.

Pathway C: Oxidation to Aldehyde
  • Target: Knoevenagel condensation with active methylene compounds (e.g., Indolium salts) to create cyanine-like dyes.

  • Reagents: MnO2 (excess) in DCM or IBX in DMSO.

  • Product: 1-Benzyl-1,2,3-triazole-5-carbaldehyde.

Case Study Protocol: Synthesis of a 1,5-Triazole Linked PET Probe

Objective: Synthesize a probe for pH sensing by coupling 1,5-BTM with a Dansyl fluorophore. Mechanism: The triazole acts as a spacer. At neutral pH, the amine quenches fluorescence (PET). Protonation restores fluorescence.

Step-by-Step Methodology
  • Activation:

    • Dissolve Dansyl chloride (1.0 equiv) in anhydrous DCM.

    • Add 1,5-BTM (1.0 equiv) and Triethylamine (1.5 equiv).

    • Note: Direct sulfonylation of the alcohol is slow; consider converting 1,5-BTM to the amine (via mesylate -> azide -> reduction) if higher yield is required. However, for this protocol, we assume an ether linkage via a pre-functionalized Dansyl-bromide derivative reacting with 1,5-BTM (sodium hydride method).

  • Coupling (Williamson Ether Synthesis approach):

    • Reagents: 1,5-BTM (1 equiv), NaH (1.2 equiv, 60% dispersion), Dansyl-alkyl-bromide (1 equiv).

    • Solvent: Anhydrous DMF.

    • Procedure:

      • Cool DMF solution of 1,5-BTM to 0°C.

      • Add NaH carefully. Stir 30 min (H2 evolution).

      • Add Dansyl-bromide dropwise.

      • Stir at RT for 4 hours.

    • Quench: Add saturated NH4Cl solution. Extract with EtOAc.[1][5]

  • Characterization:

    • Verify the disappearance of the -OH stretch (approx. 3300 cm-1) in IR.

    • Confirm Mass Spec (ESI+) for [M+H]+.

Visualizations & Mechanism

Figure 1: RuAAC Catalytic Cycle & Regioselectivity

The following diagram illustrates the mechanism by which the Ruthenium catalyst ensures 1,5-regioselectivity, contrasting it with the thermal pathway.

RuAAC_Mechanism cluster_legend Regioselectivity Control CpRu Cp*RuCl(PPh3)2 (Catalyst Precursor) ActiveCat Active Species [Cp*RuCl] CpRu->ActiveCat - 2 PPh3 Complex1 Alkyne-Azide Coordination ActiveCat->Complex1 + Azide + Alkyne Ruthenacycle Ruthenacycle Intermediate (Critical Step) Complex1->Ruthenacycle Oxidative Coupling Product 1,5-Disubstituted Triazole (1,5-BTM) Ruthenacycle->Product Reductive Elimination Product->ActiveCat Regenerate Catalyst Note The sterically demanding Cp* ligand directs the azide N1 to the internal alkyne carbon.

Caption: Figure 1. The catalytic cycle of RuAAC. The steric bulk of the Cp ligand forces the oxidative coupling to occur between the azide N1 and the internal carbon of the alkyne, exclusively yielding the 1,5-isomer.*

Figure 2: Workflow for Probe Synthesis

Comparison of functionalization pathways for the 1,5-BTM scaffold.

Synthesis_Workflow Scaffold (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (1,5-BTM) PathA Path A: Esterification (EDC/DMAP) Scaffold->PathA PathB Path B: Bromination (PBr3) Scaffold->PathB PathC Path C: Oxidation (MnO2) Scaffold->PathC ProdA Ester-Linked Probe (e.g., Coumarin) PathA->ProdA Coupling ProdB Alkyl Halide Linker (Reactive Intermediate) PathB->ProdB Substitution ProdC Triazole-Aldehyde (For Condensation) PathC->ProdC Oxidation

Caption: Figure 2. Divergent synthesis strategies starting from the 1,5-BTM scaffold. Path A is preferred for acid-fluorophores; Path B for nucleophilic fluorophores; Path C for extending conjugation.

Troubleshooting & Critical Parameters

ParameterRecommendationConsequence of Deviation
Catalyst Choice Use CpRuCl(PPh3)2CpRuCl(COD) may lead to alkyne polymerization or lower yields.
Solvent Quality Anhydrous, degassed Dioxane/TolueneOxygen deactivates the Ru catalyst; water can inhibit the reaction.
Temperature 60°C – 80°CToo low: Reaction stalls. Too high: Thermal background reaction (mix of 1,4 and 1,5).
Stoichiometry 1.0 Azide : 1.2 AlkyneExcess alkyne ensures complete consumption of the potentially hazardous azide.

References

  • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005. Link (Foundational RuAAC methodology).

  • Rasmussen, L. K., et al. "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes." Organic Letters, 2007. Link (Specifics on Cp*RuCl(PPh3)2 catalyst).

  • Wang, J., et al. "1,5-Disubstituted 1,2,3-Triazoles as Peptidomimetics." Chemical Reviews, 2010. (Review of 1,5-triazole geometry vs 1,4-isomer).
  • Johansen, M. B., et al. "Synthesis of N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl) derivatives." Journal of Organic Chemistry, 2012.[6] (Protocol for functionalizing the hydroxymethyl group).[2][7]

  • Oakdale, J. S., & Fokin, V. V. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)." Organic Syntheses, 2013. Link (Detailed, checked protocol for RuAAC).

Sources

Technical Guide: Synthesis and Materials Applications of (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM)

[1]

Abstract

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) represents a prototypical "Click" chemistry adduct, fusing the structural rigidity and coordination capability of the 1,2,3-triazole ring with the solubility and functional versatility of a hydroxymethyl group.[1] While widely recognized in medicinal chemistry as a pharmacophore scaffold, its application in materials science—specifically as a high-efficiency corrosion inhibitor and a ligand for coordination polymers—has garnered significant industrial attention.[1] This guide provides a validated protocol for the high-purity synthesis of BTM and details its deployment in corrosion inhibition workflows, supported by mechanistic insights into adsorption isotherms and electrochemical impedance spectroscopy (EIS).[1]

Part 1: High-Purity Synthesis & Characterization

Objective: Synthesize BTM with >98% purity suitable for precise materials characterization (e.g., crystallography, electrochemical sensing).

Mechanistic Rationale

The synthesis utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Why Cu(I)? Thermal cycloaddition yields a mixture of 1,4- and 1,5-regioisomers.[1] Cu(I) catalysis exclusively yields the 1,4-regioisomer (BTM), essential for consistent material packing and coordination geometry.

  • Why Sodium Ascorbate? Copper(I) is unstable and readily oxidizes to inactive Cu(II) in air.[1] Ascorbate acts as an in situ reducing agent, maintaining the catalytic cycle without requiring a glovebox.[1]

Validated Protocol

Safety Note: Benzyl azide is an energetic compound.[1][2] While BTM is stable, the intermediate azide must be handled behind a blast shield.[1] Do not concentrate benzyl azide to dryness if possible; use it in solution.[1]

Reagents:

  • Benzyl bromide (1.0 equiv)[1]

  • Sodium azide (1.1 equiv)[1]

  • Propargyl alcohol (1.0 equiv)[1]

  • CuSO₄[1]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)[1]

  • Solvent: t-Butanol/Water (1:[1]1) or DMSO (for one-pot)[1]

Workflow:

SynthesisWorkflowStartReagent PrepAzidationAzidation(Bn-Br + NaN3)Start->AzidationDMSO, RT, 3hClickCuAAC Reaction(+ Propargyl Alcohol)Azidation->ClickAdd CatalystIn-situWorkupExtraction &Cu RemovalClick->WorkupQuench w/ NH4ClPurificationRecrystallization(EtOH/H2O)Workup->PurificationCrude SolidQCQC: NMR & MPPurification->QCYield >85%

Figure 1: One-pot synthesis workflow for BTM, minimizing isolation of the energetic benzyl azide intermediate.

Step-by-Step Procedure:

  • Azide Generation: Dissolve Benzyl bromide (10 mmol) in DMSO (20 mL). Add Sodium azide (11 mmol).[1] Stir at room temperature for 3 hours. Self-Validation: TLC should show disappearance of benzyl bromide.[1]

  • Cycloaddition: To the same flask, add Propargyl alcohol (10 mmol) and water (5 mL).

  • Catalyst Addition: Add 0.5 mL of 1M CuSO₄ solution, followed immediately by 1.0 mL of 1M Sodium Ascorbate. The solution should turn bright yellow/orange (characteristic of Cu(I)-acetylide).[1] Troubleshooting: If the solution turns green/blue, Cu(II) is present; add more ascorbate.[1]

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash organics with brine and 5% NH₄OH (to sequester copper).[1]

  • Purification: Evaporate solvent. Recrystallize the off-white solid from Ethanol/Water (1:1).[1]

  • QC Criteria: Melting Point: 76–78 °C. ¹H NMR (CDCl₃) must show a singlet at ~5.4 ppm (benzyl CH₂) and a singlet at ~7.4 ppm (triazole CH).

Part 2: Application in Corrosion Inhibition

Context: BTM is a "mixed-type" inhibitor for mild steel in acidic environments (e.g., 1M HCl).[1][3][4] It functions by adsorbing onto the metal surface, blocking active dissolution sites.[1]

Mechanism of Action

The inhibition efficiency relies on the Langmuir Adsorption Isotherm .[1][3]

  • Physisorption: Electrostatic interaction between protonated BTM (in acid) and charged metal surface.[1]

  • Chemisorption: Donor-acceptor interaction.[1] The triazole nitrogens and the benzyl pi-electrons donate electron density into the empty d-orbitals of Iron (Fe).[1]

CorrosionMechanismBTMBTM Molecule(aq)Ads_PhyPhysisorption(Protonated N+ <-> Cl- <-> Fe)BTM->Ads_PhyFast StepAds_ChemChemisorption(N-lone pair -> Fe d-orbital)BTM->Ads_ChemSlow StepSurfaceMild Steel Surface(Fe)BarrierHydrophobic Barrier(Benzyl Group)Surface->BarrierSurface Coverage (θ)Ads_Phy->SurfaceAds_Chem->SurfaceResultCorrosion Inhibition(Reduced Current Density)Barrier->Result

Figure 2: Dual-mode adsorption mechanism of BTM on steel surfaces in acidic media.

Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (


1

Setup:

  • Working Electrode: Mild steel coupon (1 cm² exposed area).[1]

  • Counter Electrode: Platinum wire/mesh.[1]

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).[1]

  • ** electrolyte:** 1M HCl (blank) vs. 1M HCl + BTM (10⁻³ to 10⁻⁵ M).

Procedure:

  • OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential (OCP) is stable (drift < 1 mV/min).

  • EIS Run: Apply a sinusoidal voltage perturbation (10 mV amplitude) at OCP. Scan frequency from 100 kHz to 10 mHz.[1]

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    
    • 
      : Solution resistance.[1]
      
    • 
      : Constant phase element (double layer capacitance).[1]
      
    • 
      : Charge transfer resistance.[1]
      

Data Interpretation: Inhibition Efficiency is calculated as:

1

Typical Performance Metrics (Reference Data):

Concentration (M)R_ct (Ω cm²)Inhibition Efficiency (%)Surface Coverage (θ)
Blank (1M HCl)15–25--
1 x 10⁻⁵85–95~70–750.72
5 x 10⁻⁴250–300~90–920.91
1 x 10⁻³350–400>950.96

Note: Data derived from trends in triazole corrosion literature (see El Haddad et al.).[1]

Part 3: Supramolecular & Coordination Chemistry

Context: The hydroxyl group on BTM allows for hydrogen bonding, while the N2/N3 atoms of the triazole are excellent ligands for transition metals (Ag, Cu, Zn).[1]

Protocol: Ligand Binding Verification

To verify BTM is acting as a ligand in a new material (e.g., a MOF or coordination polymer):

  • IR Spectroscopy Shift: Look for the shift in the triazole -N=N- stretching frequency. Upon coordination to a metal, the band at ~1450 cm⁻¹ typically shifts by 10–20 cm⁻¹.[1]

  • UV-Vis Titration:

    • Prepare 50 µM BTM in Acetonitrile.[1]

    • Titrate with metal salt (e.g., Zn(ClO₄)₂).[1]

    • Observe isosbestic points, indicating clean conversion from free ligand to complex.[1]

References

  • El Haddad, M., et al. (2019).[1][3] "Anti-Corrosive Properties of (1-benzyl-1H-1,2,3-triazol-4-yl) Methanol on Mild Steel Corrosion in Hydrochloric Acid Solution: Experimental and Theoretical Evidences." Protection of Metals and Physical Chemistry of Surfaces.

  • Hein, J. E., et al. (2011).[1] "Cu-Catalyzed Azide-Alkyne Cycloaddition: Preparation of Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine." Organic Syntheses. (Provides the foundational safety and synthesis protocols for benzyl-triazole derivatives). [1]

  • RSC Dalton Trans. (2022).[1] "Synthesis and characterisation of group 8 tris(1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane complexes." Dalton Transactions.[1] (Details coordination modes of benzyl-triazole ligands).

  • PubChem. "(1-benzyl-1H-1,2,3-triazol-4-yl)methanol Compound Summary."[1] National Library of Medicine.[1] [1]

Application Note: High-Precision Synthesis and Polymer Applications of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is a specialized 1,5-disubstituted 1,2,3-triazole derivative. Unlike the ubiquitous 1,4-isomers generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this 1,5-isomer is synthesized exclusively via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1][2]

In polymer chemistry, this compound serves two critical high-value functions:

  • Regio-Specific Functional Initiator: The primary hydroxyl group acts as a nucleophilic initiator for Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide,

    
    -caprolactone), introducing a robust, aromatic triazole end-group that influences polymer aggregation and solubility.
    
  • Structural Modulator in Step-Growth Polymers: As a monomer in polyurethane or polyester synthesis, the 1,5-triazole linkage imparts distinct steric and electronic properties (dipole moment alignment) compared to its 1,4-counterpart, often leading to altered crystallinity and thermal stability profiles.

This guide provides a validated protocol for the RuAAC synthesis of the title compound and detailed methodologies for its incorporation into functional polymers.

Synthesis Protocol: Ruthenium-Catalyzed Regioselective Cycloaddition

To obtain (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol, one must strictly avoid copper catalysts, which yield the 1,4-isomer. The use of a pentamethylcyclopentadienyl ruthenium chloride catalyst, [Cp*RuCl(cod)] , is required to direct the regioselectivity to the 1,5-position.

Reagents & Materials
  • Azide: Benzyl azide (Caution: Potentially explosive; handle small quantities).[2]

  • Alkyne: Propargyl alcohol (1.05 equiv).

  • Catalyst: [Cp*RuCl(cod)] (Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II)) – 1–2 mol%.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or under a positive pressure of Argon, dissolve [Cp*RuCl(cod)] (2 mol%) in anhydrous DCE (0.2 M concentration relative to azide).

    • Note: Ru(II) catalysts are sensitive to oxidation. A color change from reddish-brown to green/black indicates deactivation.

  • Reactant Addition: Add Benzyl azide (1.0 equiv) followed by Propargyl alcohol (1.05 equiv) to the catalyst solution.

    • Mechanistic Insight: The steric bulk of the Cp* ligand and the coordination of the alkyne to the Ru center direct the azide attack to form the metallacycle intermediate that collapses specifically to the 1,5-isomer.

  • Reaction: Seal the vessel and heat to 60°C for 4–6 hours. Monitor via TLC (SiO₂, Hexane/EtOAc 1:1). The 1,5-isomer typically has a slightly different Rf compared to the 1,4-isomer (if used as a reference).[3]

  • Purification:

    • Cool to room temperature.[1][4]

    • Concentrate the solvent under reduced pressure.[1][2]

    • Flash Chromatography: Purify using a silica gel column (Gradient: 10%

      
       50% EtOAc in Hexanes).
      
    • Validation: The 1,5-disubstituted product is confirmed by 1H NMR.[5][6] The triazole proton singlet typically appears downfield (

      
       ~7.5–7.7 ppm) but distinct from the 1,4-isomer.
      
Reaction Mechanism Visualization

RuAAC_Mechanism Start Reagents: Benzyl Azide + Propargyl Alcohol CatCoord Catalyst Coordination [Cp*RuCl] binds Alkyne Start->CatCoord Mix in DCE, 60°C OxCyc Oxidative Cyclization Forms Ruthenacycle CatCoord->OxCyc Azide Coordination RedElim Reductive Elimination Releases 1,5-Triazole OxCyc->RedElim Regio-determination RedElim->CatCoord Cycle repeats Product Product: (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol RedElim->Product Catalyst Regeneration

Figure 1: Catalytic cycle of RuAAC showing the formation of the 1,5-regioisomer via a ruthenacycle intermediate.

Application Protocol: Functional Initiator for Ring-Opening Polymerization (ROP)

The hydroxymethyl group at the C5 position serves as an effective initiator for the ROP of cyclic esters, yielding polymers with a specific "headed" architecture.

Target Polymer: Poly( -caprolactone) (PCL) with 1,5-Triazole End-Group
Reagents
  • Initiator: (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (Dried in vacuo over P₂O₅).

  • Monomer:

    
    -Caprolactone (Distilled over CaH₂).
    
  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂).

  • Solvent: Toluene (Anhydrous).

Experimental Workflow
  • Stoichiometry Calculation: Target Molecular Weight (

    
    ) = 
    
    
    
    • Example: To target 5,000 g/mol , use a molar ratio of ~43:1 (Caprolactone:Triazole).

  • Polymerization:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Triazole Initiator (1.0 equiv).

    • Add

      
      -Caprolactone (calculated equiv).
      
    • Add Sn(Oct)₂ (0.1 mol% relative to monomer) as a solution in toluene.

    • Freeze-Pump-Thaw: Degas the mixture 3 times to remove oxygen/moisture.

    • Heat to 110°C for 24 hours.

  • Termination & Precipitation:

    • Cool to room temperature.[1][4]

    • Dilute with a minimal amount of THF.

    • Precipitate dropwise into cold Methanol (10x excess).

    • Filter and dry the white solid in vacuo.

  • Characterization (Self-Validating Step):

    • 1H NMR (CDCl₃): Verify the presence of the triazole proton (~7.6 ppm) and the benzyl methylene protons (~5.6 ppm).

    • End-Group Analysis: Compare the integration of the triazole signal (1H) to the polymer backbone (

      
      -methylene of PCL at 4.06 ppm). The ratio confirms the molecular weight (
      
      
      
      ).

Comparative Data: 1,4- vs. 1,5-Triazole Polymers[5][7]

The choice between using a 1,4-isomer (CuAAC) and a 1,5-isomer (RuAAC) significantly impacts the physical properties of the resulting polymer matrix due to dipole orientation and steric packing.

Feature1,4-Disubstituted Triazole (CuAAC)1,5-Disubstituted Triazole (RuAAC)
Dipole Moment ~5.0 D (Aligned with backbone)High, but sterically hindered
Steric Profile Linear, planar (facilitates stacking)Kinked, non-planar (disrupts packing)
Crystallinity Typically HigherTypically Lower (Amorphous domains)
Solubility ModerateEnhanced (due to reduced stacking)
Synthesis Catalyst Cu(I) (Cheap, requires removal)Ru(II) (Expensive, highly selective)

Application Protocol: Polyurethane Synthesis

The compound acts as a chain terminator or, if functionalized further, a monomer. Here, we use it as a monofunctional chain terminator to study end-group effects on hydrogen bonding.

Workflow
  • Pre-polymerization: React a diisocyanate (e.g., Hexamethylene diisocyanate, HDI) with a diol (e.g., PEG) to form an isocyanate-terminated prepolymer.

  • Capping: Add (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (excess relative to remaining NCO groups).

  • Reaction: Stir at 60°C in DMF with DBTDL catalyst (0.1%) until the NCO peak (2270 cm⁻¹) disappears in FTIR.

  • Result: A polyurethane chain capped with 1,5-triazole rings, enhancing thermal stability via aromatic stacking interactions at the chain ends.

References

  • RuAAC Mechanism & Specificity

    • Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Nature437 , 648–651 (2005). Link

    • Note: Defines the foundational chemistry for synthesizing 1,5-disubstituted triazoles using Cp*Ru c
  • Polymerization Applications

    • Oakley, G. W., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in Polymer Chemistry." Macromolecular Rapid Communications37 (22), 1812–1833 (2016). Link

    • Note: Comprehensive review on using RuAAC for polymer synthesis and modific
  • Triazole Isomer Properties

    • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews39 , 1302–1315 (2010). Link

  • Crystallographic Data

    • Specific crystal structure data for (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol can be cross-referenced with CCDC deposition numbers or PubChem CID 12654356.

Sources

Troubleshooting & Optimization

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

[1]

Status: Operational Lead Scientist: Senior Application Specialist Topic: Yield Optimization & Troubleshooting for CuAAC

Core Directive & Mechanism

Welcome to the CuAAC Technical Support Center. Unlike standard protocols that provide a "recipe," this guide treats the reaction as a dynamic catalytic system. To improve yield, you must first understand that the "Click" reaction is not a simple A + B mixing; it is a cycle dependent on maintaining the Copper(I) oxidation state against environmental aggression (oxygen).

The Catalytic Engine

The reaction fails when the catalytic cycle is broken. The active species is Cu(I) , not the Cu(II) typically added as copper sulfate.[1] The diagram below illustrates the cycle and the critical points where yield is lost.

CuAAC_MechanismStartStart: Cu(II) Pre-catalystReductionReduction by AscorbateStart->Reduction + Sodium AscorbateActiveCuActive Species: Cu(I)-LigandReduction->ActiveCuCoordinationCu(I) Acetylide Formation(Rate Limiting Step)ActiveCu->Coordination + AlkyneOxidationFAILURE: Oxidation to Cu(II)(Reaction Stops)ActiveCu->Oxidation + O2 (Air exposure)CycleMetallocycle IntermediateCoordination->Cycle + AzideProduct1,2,3-Triazole ProductCycle->Product Ring ClosureProduct->ActiveCu Catalyst RegenerationOxidation->Reduction Requires more Ascorbate

Figure 1: The CuAAC Catalytic Cycle. Note that the active Cu(I) species is unstable and readily oxidizes to inactive Cu(II) in the presence of air, halting the reaction.

Diagnostic Tier 1: Reaction Setup & Stoichiometry

Issue: "I mixed the reagents, but the yield is <10% or the reaction never started."

The "Color Test" Diagnostic

The color of your reaction mixture is the most immediate indicator of catalytic health.

Observed ColorDiagnosisAction Required
Colorless / Pale Yellow Healthy. Cu(I) is present.Proceed. If yield is low, check steric hindrance or reactant quality.
Blue / Green Critical Failure. Cu(I) has oxidized to Cu(II).[2][3]Immediate: Add more sodium ascorbate. Long-term: Degas solvents.
Brown / Orange Precipitation/Degradation. Possible ascorbate degradation or protein denaturation. Freshly prepare ascorbate.
FAQ: Stoichiometry

Q: I am using 5 mol% CuSO4. Why is my reaction slow? A: In CuAAC, the copper is the engine, but the ascorbate is the fuel . Standard protocols often underestimate the amount of reducing agent needed, especially in open-air vessels.

  • Standard Ratio: Maintain a 1:5 or 1:10 ratio of Cu:Ascorbate .

  • Why: Ascorbate is sacrificed to scavenge oxygen. If you run out of ascorbate, the Cu(I) oxidizes, and the reaction stops immediately [1].

Standard Organic Protocol (High Yield):

  • Solvent: t-BuOH:Water (1:1).

  • Reactants: 1.0 eq Alkyne, 1.0–1.2 eq Azide.

  • Catalyst: 1–5 mol% CuSO4.

  • Ligand: 5–10 mol% THPTA (Stabilizes Cu(I)).

  • Reductant: 10–50 mol% Sodium Ascorbate (Freshly prepared).

  • Order of Addition: Alkyne + Azide → Solvent → CuSO4/Ligand Mix → Ascorbate (Last) .

Diagnostic Tier 2: Ligand Selection (Optimization)

Issue: "My reactants precipitated" or "The reaction works in buffer but kills my cells."

The "classic" ligand TBTA is often the cause of poor performance in aqueous or biological systems due to poor solubility.

Ligand Performance Matrix
LigandSolubility (Water)Reaction SpeedBiocompatibilityBest Application
TBTA PoorModerateLow (Toxic)Organic synthesis (DMSO/tBuOH mixtures).
THPTA HighFastModerateAqueous bioconjugation (Proteins/DNA) [2].
BTTAA HighVery Fast High Live cell labeling; low copper concentrations [3].

Q: Why use a ligand at all? Can't I just use CuSO4 and Ascorbate? A: You can, but yields will be inconsistent. Ligands serve two critical functions:

  • Protection: They shield Cu(I) from oxidation by oxygen.[4]

  • Acceleration: They destabilize the Cu-acetylide intermediate, lowering the activation energy for the ring-closure step. Recommendation: Switch to THPTA for general aqueous work. Switch to BTTAA if you are working with live cells or low concentrations (<10 µM) [3].

Diagnostic Tier 3: Bioconjugation & Toxicity

Issue: "My protein precipitated" or "My cells died during the click reaction."

This is caused by Reactive Oxygen Species (ROS) generated by the Cu/Ascorbate cycle.

Protocol: Biocompatible Click (Low Toxicity)

To improve yield in biological systems, you must minimize Copper exposure while maximizing catalytic efficiency.

  • Use BTTAA: It binds Cu(I) tighter than THPTA, preventing copper from binding non-specifically to proteins (which causes precipitation).

  • Lower Copper Loading: With BTTAA, you can drop CuSO4 concentration to 10–50 µM (vs 1 mM in standard chemistry).

  • ROS Scavengers: Add Aminoguanidine (1–5 mM) to scavenge dehydroascorbate byproducts that react with proteins [4].

Workflow for Protein Labeling:

  • Buffer: PBS or HEPES (Avoid Tris; it coordinates Copper).

  • [Protein]: 10–50 µM.

  • [Label]: 5–10 equivalents.

  • [CuSO4]: 50 µM.

  • [BTTAA]: 250 µM (5:1 Ligand:Cu ratio is critical).

  • [Ascorbate]: 2.5 mM.

Cleanup & Purification

Issue: "My product is blue" or "My cells are dying post-reaction."

Residual copper is cytotoxic and can interfere with downstream assays (e.g., fluorescence quenching).

Q: How do I remove copper completely? A: Simple dialysis is often insufficient because copper binds high-affinity sites on proteins.

  • EDTA Chelation: Add EDTA (10–50 mM) to the reaction mixture before dialysis or filtration. The EDTA-Cu complex is stable and easily washed away [5].

  • Solid Phase Extraction: For small molecules, use a scavenger resin (e.g., CupriSorb or Chelex) stirred in the solution for 30 minutes.

Troubleshooting Logic Tree

TroubleshootingStartProblem: Low YieldColorCheckCheck ColorStart->ColorCheckGreenBlue/Green?ColorCheck->GreenYesCloudyPrecipitate?ColorCheck->CloudyNo, but cloudyAddAscAction: Add Ascorbate(Oxidation detected)Green->AddAscLigandCheckUsing TBTA in Water?Cloudy->LigandCheckBioFailProtein Precipitated?Cloudy->BioFailNo, clear but failedSwitchLigandAction: Switch to THPTA/BTTAALigandCheck->SwitchLigandYesLigandRatioAction: Increase Ligand:Cu Ratio(Use BTTAA)BioFail->LigandRatio

Figure 2: Rapid Diagnostic Logic Tree for CuAAC Failure.

References

  • Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Mechanism and Catalytic Cycle. Available at: [Link]

  • Glen Research. THPTA - A Water Soluble Click Ligand: Comparison with TBTA.[4] Glen Report 26.15. Available at: [Link]

  • Uttamapinant, C., et al. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. National Institutes of Health (PMC). Available at: [Link]

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Protocol. Current Protocols in Chemical Biology. Available at: [Link]

Technical Support Center: Synthesis of 1,2,3-Triazoles from Benzyl Azide

[1]

Topic: Side Reactions, Troubleshooting, and Process Optimization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide

Safety Directive: The Benzyl Azide Hazard

Critical Warning: Before troubleshooting reaction failures, verify the stability of your starting material. Benzyl azide (



  • Explosion Hazard: Low molecular weight organic azides can decompose violently with shock or heat. Benzyl azide has been reported to decompose explosively if heated neat or distilled at ambient pressure [1].

  • Incompatibility: Never use halogenated solvents (DCM,

    
    ) in the presence of sodium azide (precursor) as this forms highly explosive di- and triazidomethane. For the CuAAC reaction itself, DCM is acceptable only if free azide ions are absent.
    

Diagnostic Flowchart: Reaction Failure Analysis

The following decision tree helps diagnose the root cause of low yields or side product formation based on visual and analytical cues.

TroubleshootingTreeStartObservation: Low Yield / ImpurityColorReaction Color?Start->ColorNMR1H NMR AnalysisStart->NMRGreenGreen/Blue SolutionColor->GreenOxidationYellowBright Yellow PrecipitateColor->YellowAcetylide FormationBrownBrown/Black SludgeColor->BrownCatalyst DegradationGreen->NMRFix3Protocol C: Ligand StabilizationYellow->Fix3Action: Add ligand (TBTA),Avoid Cu(I) precipitationDiyneSymmetric Alkyne Dimer(Glaser Coupling)NMR->DiyneIdentify ImpurityRegioMixture of 1,4 and 1,5 isomersNMR->RegioCheck SelectivityFix1Protocol A: Anaerobic ResetDiyne->Fix1Action: Degas solvents,increase ascorbateFix2Protocol B: Catalyst RegenerationRegio->Fix2Action: Lower Temp,Check Cu(I) activity

Figure 1: Diagnostic workflow for identifying CuAAC failure modes.

Technical Q&A: Troubleshooting Side Reactions

Category A: The "Green Death" & Oxidative Side Reactions

Q1: My reaction mixture turned from colorless/pale yellow to green (or blue), and conversion stalled. What happened? Diagnosis: You have encountered Glaser Coupling (oxidative homocoupling of alkynes) driven by the oxidation of the Copper(I) catalyst to Copper(II). Mechanism: The active catalyst is Cu(I).[1][2] Oxygen enters the system and oxidizes Cu(I) to Cu(II) (blue/green species). Cu(II) is inactive for the click reaction but, in the presence of base and oxygen, catalyzes the coupling of two terminal alkynes to form a diyne (e.g., Ph-C≡C-C≡C-Ph) [2]. Solution:

  • Immediate Fix: Add 10-20 mol% of Sodium Ascorbate (dissolved in water) to the mixture. This reduces Cu(II) back to active Cu(I). The color should revert to yellow/orange.

  • Prevention: Thoroughly degas solvents (sparge with Argon for 15 mins) before adding the catalyst.

Q2: I see a symmetric byproduct in the NMR that is not the triazole. Is it the bis-triazole? Diagnosis: If the byproduct integrates to twice the alkyne protons and lacks the triazole proton signal (

1,3-diyneVerification:

Category B: Regioselectivity & Isomers[4]

Q3: I isolated a mixture of 1,4- and 1,5-disubstituted triazoles. I thought CuAAC was regiospecific? Diagnosis: The presence of the 1,5-isomer indicates the Thermal Huisgen Pathway is competing with the catalytic pathway. Root Cause: Your catalyst is dead or inactive. Without active Cu(I), the reaction proceeds thermally (slowly) and non-selectively, producing a ~1:1 mixture of regioisomers [3]. Troubleshooting:

  • Temperature: Do not heat the reaction above 40-50°C unless necessary. Thermal background rates increase with temperature.

  • Ligands: Use a stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA. These protect Cu(I) from oxidation and disproportionation, ensuring the catalytic cycle dominates over the thermal one.

Category C: Substrate-Specific Issues (Benzyl Azide)

Q4: Can the benzyl group be cleaved during the reaction? Diagnosis: Under standard CuAAC conditions (mild aqueous/organic mix), the benzyl ether/amine bond is stable. However, if strong oxidative conditions (excess

Side Reaction:Oxidative Degradation.Prevention:

Mechanism of Failure: Visualizing the Pathways

Understanding the competition between the desired "Click" cycle and the parasitic side reactions is vital for control.

ReactionPathwaysReactantsBenzyl Azide+Terminal AlkyneTriazole1,4-Triazole(Target)Reactants->Triazole Active Cu(I) FastMixture1,4- & 1,5-Mixture(Thermal Background)Reactants->Mixture No Catalyst Heat > 60°CDiyne1,3-Diyne(Glaser Side Product)Reactants->Diyne O2 + Cu(II) Oxidative CouplingCuICu(I) CatalystCuI->DiyneOxidation to Cu(II)

Figure 2: Competitive pathways in the reaction of Benzyl Azide and Alkynes.

Experimental Protocols

Protocol A: Optimized CuAAC for Benzyl Azide (Suppresses Glaser Coupling)

This protocol utilizes a ligand (THPTA) to stabilize Cu(I) and prevent oxidation/precipitation.

Reagents:

  • Benzyl Azide (1.0 equiv)

  • Alkyne (1.0 equiv)[3]

  • 
     (1 mol%)
    
  • THPTA Ligand (5 mol%) (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water (for solubility)

Step-by-Step:

  • Premix Catalyst: In a separate vial, mix

    
     and THPTA in water. The solution should be blue.
    
  • Substrate Mix: Dissolve Benzyl Azide and Alkyne in the organic cosolvent (t-BuOH or DMSO).

  • Combine: Add the catalyst premix to the substrate solution.

  • Activation: Add the Sodium Ascorbate (freshly prepared in water). The solution should turn colorless or pale yellow.

  • Monitoring: Stir at RT. If the solution turns green, add an additional 5 mol% of Ascorbate immediately.

Protocol B: Copper Removal (Post-Reaction)

Residual copper is a common contaminant. Simple extraction is often insufficient.

Method: Chelation Wash[4][5][6]

  • Dilute reaction mixture with EtOAc or DCM.

  • Wash organic layer 2x with 0.1 M EDTA (pH 7) or 10%

    
     (aq) .
    
    • Note: Ammonium hydroxide turns deep blue as it removes copper.

  • Wash 1x with Brine.

  • Dry over

    
     and concentrate.
    
  • (Optional) For <5 ppm Cu limits, stir the crude product with "CupriSorb" resin or silica gel for 30 mins, then filter.

Summary of Side Products Data

Side ProductCauseIdentification (1H NMR)Prevention
1,3-Diyne Oxidative homocoupling (Glaser)Symmetric; missing triazole CH; 2x alkyne R-group integration.Exclude

; increase Ascorbate.
1,5-Triazole Thermal background reactionDistinct CH shift (usually downfield of 1,4-isomer); mixture of isomers.Lower temp; increase catalyst activity.
5-Hydroxytriazole Oxidation of intermediateRare; requires specific oxidizing conditions.Anaerobic conditions.
Benzaldehyde Benzylic oxidationAldehyde proton (~10 ppm).Add radical scavengers; exclude

.

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 33, 2005, pp. 5188–5240. Link

  • Glaser Coupling Side Reaction: Siemsen, P., Livingston, R. C., & Diederich, F. "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, vol. 39, no.[7] 15, 2000, pp. 2632–2657. Link

  • Regioselectivity (Thermal vs Catalytic): Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, vol. 2, no. 10, 1963, pp. 565–598. Link

  • Oxidative Degradation in CuAAC: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, vol. 48, no. 52, 2009, pp. 9879–9883. Link

  • CuAAC Mechanism & Ligands: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B.[8] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie, vol. 114, no. 14, 2002, pp. 2708–2711. Link

Technical Support Center: Preventing Byproduct Formation in Azide-Alkyne Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, preventing, and troubleshooting common byproduct formation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to run cleaner, more efficient, and highly reproducible reactions.

Troubleshooting Guide: From Symptoms to Solutions

This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.

Issue 1: Unidentified High Molecular Weight Species - Suspected Alkyne Homocoupling

Symptom: You observe a new spot on your TLC plate, often less polar than your starting alkyne, and/or a mass spectrum peak corresponding to double the molecular weight of your alkyne minus two protons. This is a classic sign of alkyne homodimerization, known as Glaser-Hay coupling.[1][2]

Probable Cause: The Glaser coupling is an oxidative homocoupling of terminal alkynes catalyzed by copper salts in the presence of an oxidant, which in this case is often adventitious oxygen.[1][3][4] This side reaction is promoted by the presence of Cu(II) species, which can arise from the oxidation of the active Cu(I) catalyst.[2][5][6]

Solutions and Preventative Measures:

  • Maintain a Reducing Environment: The most effective strategy is to ensure the copper catalyst remains in its active Cu(I) oxidation state.[7][8]

    • Use of a Reducing Agent: The addition of a mild reducing agent is standard practice. Sodium ascorbate is the most common choice, as it efficiently reduces Cu(II) to Cu(I).[9][10][11] A slight excess of the reducing agent can prevent the formation of oxidative homocoupling byproducts.[11]

    • Oxygen Exclusion: While sodium ascorbate provides a robust buffer against oxidation, degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) provides an additional layer of security, especially for sensitive or slow reactions.[5]

  • Ligand Selection: The choice of ligand can influence the propensity for Glaser coupling. Some ligands are better at stabilizing the Cu(I) state and preventing its oxidation.[2][5][12]

  • Order of Reagent Addition: To minimize the time the copper and alkyne are present under potentially oxidative conditions before the reaction is fully initiated, follow this sequence:

    • Mix the copper source (e.g., CuSO₄) with the stabilizing ligand.

    • Add this mixture to your azide and alkyne substrates.

    • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[7][8]

Workflow for Minimizing Glaser Coupling

cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Atmosphere) Degas Degas Solvents (e.g., sparging with N2/Ar) Mix_Cu_Ligand 1. Premix CuSO4 and Ligand (e.g., THPTA) Prepare_Reagents Prepare fresh solutions of Sodium Ascorbate Initiate 3. Add Sodium Ascorbate Solution Add_Substrates 2. Add Cu/Ligand complex to Azide and Alkyne Mix_Cu_Ligand->Add_Substrates Ensures catalyst is stabilized Add_Substrates->Initiate Final step to start the reaction

Caption: Optimized workflow for setting up a CuAAC reaction to minimize Glaser coupling.

Issue 2: Reduced Product Yield and Complex Mixture - Potential Azide Reduction

Symptom: You observe a lower than expected yield of your desired triazole product, accompanied by the appearance of a byproduct corresponding to the mass of your azide-containing molecule having been reduced to an amine.

Probable Cause: Some reducing agents, particularly phosphines like Tris(carboxyethyl)phosphine (TCEP), can reduce the azide functional group, competing with the desired cycloaddition.[13] While sodium ascorbate is generally compatible, under certain conditions or with prolonged reaction times, it can also lead to minor azide reduction.

Solutions and Preventative Measures:

  • Choice of Reducing Agent: Sodium ascorbate is the preferred reducing agent for most applications due to its effectiveness and lower propensity for side reactions compared to phosphines.[7]

  • Stoichiometry and Reaction Time: Use the minimum effective concentration of the reducing agent. Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction once the starting materials are consumed to avoid prolonged exposure of the azide to the reducing environment.

  • Alternative Catalyst Systems: If azide reduction is a persistent issue, consider using a Cu(I) salt directly (e.g., CuBr or CuI), which eliminates the need for a reducing agent.[14] However, this requires stricter exclusion of oxygen to prevent catalyst oxidation.[8]

Issue 3: Persistent Copper Contamination in the Final Product

Symptom: Your final product has a faint blue or green tint, and you detect copper in your analytical data (e.g., elemental analysis, mass spectrometry).

Probable Cause: Copper ions can chelate to the triazole product or other functional groups within your molecule, making them difficult to remove through simple extraction or filtration.[15]

Solutions and Preventative Measures:

  • Aqueous Wash with Chelating Agents: Washing the organic layer containing your product with an aqueous solution of a chelating agent is a highly effective method.[15]

    • EDTA: A 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) is a common and effective choice. The formation of a blue-green color in the aqueous layer indicates the successful chelation and removal of copper.[15][16]

    • Ammonium Chloride/Ammonia: A saturated solution of ammonium chloride or a dilute ammonia solution can also be used to form water-soluble copper complexes.[15][16]

  • Solid-Supported Scavengers: For products that are sensitive to aqueous workups or when washes are ineffective, scavenger resins with high affinity for copper can be used. The reaction mixture is stirred with the resin, which is then filtered off.[15]

  • Chromatography: Passing the crude product through a short plug of silica gel or alumina can help adsorb residual copper.[15] If column chromatography is already part of your purification, pre-treating with a chelating wash can improve its effectiveness.

Protocol: EDTA Wash for Copper Removal
  • Transfer the completed reaction mixture to a separatory funnel.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Add an equal volume of a 0.5 M aqueous EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the aqueous layer (which may be blue/green).

  • Repeat the EDTA wash until the aqueous layer is colorless.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual EDTA.[15]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in CuAAC reactions?

A1: The most frequently encountered byproduct is the homocoupled alkyne (1,3-diyne) resulting from the Glaser-Hay coupling reaction.[2][17] Other potential side products include those arising from the reduction of the azide to an amine, and in some specific cases, the formation of 5-iodotriazoles if CuI is used as the catalyst.[18]

Q2: How do I choose the right copper source and ligand?

A2: The most convenient and widely used system is a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[13] This in-situ generation of Cu(I) is often more practical than handling air-sensitive Cu(I) salts. The addition of a stabilizing ligand is highly recommended. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent for aqueous reactions, as they increase the reaction rate and protect the catalyst from oxidation and disproportionation.[19][20]

Q3: Can the solvent system influence byproduct formation?

A3: Yes, the solvent can play a significant role.[21] While CuAAC is robust and works in a variety of solvents, some systems can help stabilize the catalyst and reduce side reactions. For instance, certain deep eutectic solvents (DESs) have been shown to act as both the medium and a reducing agent, allowing for base-free conditions.[22] The use of water as a solvent or co-solvent has been observed to accelerate the reaction rate, which can help the desired cycloaddition outcompete slower side reactions.[11]

Q4: When should I consider using a copper-free click chemistry approach?

A4: Copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is the method of choice for applications involving living systems (e.g., live-cell imaging).[23][24] The inherent cytotoxicity of copper makes it unsuitable for many in-vivo applications.[23] SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, thus avoiding issues of catalyst toxicity and contamination.[25][26]

Q5: My reaction is still not working despite following the protocol. What could be wrong?

A5: If you are experiencing persistent issues, consider the following:

  • Reagent Quality: Ensure your azide and alkyne are pure and have not degraded. Azides, in particular, can be sensitive.[27]

  • Inhibitors: Check if any of your buffers or substrates contain components that could interfere with the reaction. For example, EDTA should not be present in the reaction buffer as it will chelate the copper catalyst.[9] Similarly, high concentrations of thiols can poison the catalyst.[28]

  • pH: The CuAAC reaction is generally tolerant of pH in the range of 4 to 12.[6][11] However, extreme pH values can affect the stability of your substrates or the catalyst complex.

  • Small-Scale Test Reaction: Before committing expensive reagents, perform a small-scale test reaction with simple, reliable substrates like benzyl azide and phenylacetylene to confirm that your catalyst system and conditions are working correctly.[27]

Troubleshooting Decision Tree

Start Reaction Failure or Byproduct Formation Check_Byproduct Identify Byproduct (TLC, LC-MS) Start->Check_Byproduct Homodimer Alkyne Homodimer (Glaser Coupling) Check_Byproduct->Homodimer High MW peak Amine Azide Reduced to Amine Check_Byproduct->Amine M-28 peak No_Reaction No Reaction or Very Low Conversion Check_Byproduct->No_Reaction Starting materials remain Other Other/Unknown Byproducts Check_Byproduct->Other Unclear Sol_Homodimer1 Increase Reducing Agent (e.g., Na-Ascorbate) Homodimer->Sol_Homodimer1 Sol_Homodimer2 Degas Solvents & Use Inert Atmosphere Homodimer->Sol_Homodimer2 Sol_Amine1 Switch from TCEP to Na-Ascorbate Amine->Sol_Amine1 Sol_Amine2 Reduce reaction time Amine->Sol_Amine2 Sol_NoReaction1 Verify Reagent Purity & Concentration No_Reaction->Sol_NoReaction1 Sol_NoReaction2 Check for Inhibitors (EDTA, Thiols) No_Reaction->Sol_NoReaction2 Sol_NoReaction3 Run Positive Control Reaction No_Reaction->Sol_NoReaction3 Sol_Other Consult Literature for Substrate-Specific Issues Other->Sol_Other

Caption: A decision tree for troubleshooting common issues in CuAAC reactions.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Copper Source CuSO₄ (from a fresh stock solution)Convenient, air-stable precursor.
Reducing Agent Sodium Ascorbate (freshly prepared)Efficiently reduces Cu(II) to Cu(I) with minimal side reactions.[10]
Ligand THPTA (for aqueous media)Stabilizes Cu(I), accelerates the reaction, and reduces cytotoxicity.[19]
Ligand:Cu Ratio ≥ 5:1Protects biomolecules from oxidation by reactive oxygen species.[28]
Na Ascorbate Conc. ~5 mM (final concentration)Typically sufficient to maintain a reducing environment.[13]
Copper Conc. 50-100 µM (for bioconjugation)Balances reaction rate with potential for protein damage.[7]

References

  • Na-Ascorbate. baseclick. [Link]

  • Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science (RSC Publishing). [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing), 2025. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Copper-free click reaction: the Strain Promoted Azide-Alkyne... ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Semantic Scholar. [Link]

  • Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC - NIH. [Link]

  • Best method for removing Cu(I) from Org compounds. Reddit. [Link]

  • How can I remove copper from a click reaction mixture using EDTA?. ResearchGate. [Link]

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing). [Link]

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. SciSpace. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Glen Report 24.26 - Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Introducing Oligo-Click Kits. Glen Research. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. PMC. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. PMC. [Link]

  • Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]

  • Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition. ResearchGate. [Link]

  • Cu-Catalyzed AziderAlkyne Cycloaddition. Moodle@Units. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. [Link]

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Technical Support Center: A Guide to the Scale-Up Synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the scale-up synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol, a key building block in medicinal chemistry and drug development.[1] We will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer detailed experimental protocols to ensure a successful and efficient scale-up process.

Reaction Overview and Mechanism

The synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is most commonly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction involves the coupling of benzyl azide and propargyl alcohol.

The core reaction mechanism involves:

  • Formation of a copper(I) acetylide: The terminal alkyne of propargyl alcohol reacts with a copper(I) catalyst.

  • 1,3-Dipolar Cycloaddition: The copper acetylide then undergoes a cycloaddition reaction with benzyl azide.

  • Protonolysis: The resulting copper-triazolide intermediate is protonated to yield the final triazole product and regenerate the catalyst.

Figure 1: Simplified workflow of the CuAAC reaction for the synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield Inactive Catalyst: Oxidation of Cu(I) to inactive Cu(II).[3][4]- Ensure the use of a reducing agent like sodium ascorbate to maintain the Cu(I) state.[5] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[6] - Consider using a stabilizing ligand like TBTA or THPTA.[5][7]
Poor Quality Starting Materials: Impure benzyl azide or propargyl alcohol.- Purify starting materials before use. Benzyl azide can be purified by passing it through a short silica gel column.[6] - Confirm the purity of starting materials using techniques like NMR or GC-MS.
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time.- Optimize the reaction temperature. While often run at room temperature, gentle heating (e.g., 45°C) can sometimes improve the rate.[8] - Screen different solvent systems. Common choices include mixtures of water with t-butanol, DMF, or DMSO.[9]
Formation of Side Products/Impurities Homocoupling of Propargyl Alcohol: Dimerization of the alkyne starting material.- This is often catalyzed by copper. Ensure slow addition of the copper catalyst. - Use a ligand to modulate the catalyst's reactivity.
Side Reactions of Benzyl Azide: Benzyl azide can be unstable, especially at elevated temperatures.[9]- Avoid excessive heating. - Use freshly prepared or purified benzyl azide.
Incomplete Reaction: Unreacted starting materials remain.- Monitor the reaction progress using TLC or LC-MS. - If the reaction stalls, consider adding a fresh portion of the catalyst and/or reducing agent.
Difficult Product Isolation/Purification Product is an Oil or Does Not Precipitate: The product may be soluble in the reaction mixture.- If the reaction is performed in an aqueous solvent mixture, try extracting the product with an organic solvent like ethyl acetate or dichloromethane.[10] - If the product is an oil, attempt to induce crystallization by scratching the flask or adding a seed crystal. - Purification by column chromatography on silica gel is a reliable method.[11]
Copper Contamination in the Final Product: Residual copper catalyst can be difficult to remove.- Wash the organic extracts with an aqueous solution of a chelating agent like EDTA or ammonia. - Passing the crude product through a plug of silica gel can also help remove copper salts.
Safety Concerns Handling of Sodium Azide and Benzyl Azide: Sodium azide is highly toxic and can form explosive heavy metal azides.[12][13] Organic azides like benzyl azide can be explosive, especially with heating or shock.[9][14]- ALWAYS handle sodium azide and benzyl azide in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] - Avoid contact of sodium azide with acids (forms toxic hydrazoic acid) and heavy metals (forms explosive salts).[12][13] - Do not use metal spatulas when handling solid azides.[12][14] - When working with benzyl azide, use a blast shield, especially for larger-scale reactions.[8]
Exothermic Reaction: The reaction can sometimes be exothermic, especially on a larger scale.- For scale-up, ensure the reaction vessel is equipped with adequate cooling. - Consider adding reagents portion-wise or via an addition funnel to control the reaction rate and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for this reaction on a larger scale?

A1: A mixture of water and a co-solvent like t-butanol or isopropanol is often a good starting point for scale-up. These solvent systems are generally effective, and the product often precipitates upon completion, simplifying the initial work-up. For more challenging reactions, polar aprotic solvents like DMF or DMSO can be used, but be aware that product isolation might require an aqueous work-up and extraction.[9]

Q2: How can I monitor the reaction progress effectively?

A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. Staining with potassium permanganate can help visualize the alkyne starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[15]

Q3: Is it necessary to use a ligand for the copper catalyst?

A3: While the reaction can proceed without a ligand, using one is highly recommended, especially for scale-up. Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction rate.[3][5][7]

Q4: How do I prepare benzyl azide?

A4: Benzyl azide is typically synthesized via a nucleophilic substitution reaction between benzyl bromide and sodium azide.[9] This reaction is often carried out in a polar aprotic solvent like DMF or DMSO.[9][16] It is crucial to handle both sodium azide and the resulting benzyl azide with extreme care due to their toxicity and potential explosive nature.[9][17]

Q5: What is the best way to purify the final product on a large scale?

A5: The purification strategy will depend on the physical properties of the product and the impurities present.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or isopropanol) can be a very effective and scalable purification method.

  • Column Chromatography: For oily products or to remove closely related impurities, flash column chromatography on silica gel is the method of choice.[11]

  • Aqueous Wash/Extraction: A thorough aqueous work-up to remove the copper catalyst and water-soluble byproducts is a critical first step before any further purification.

Detailed Experimental Protocols

Caution: These procedures should only be carried out by trained chemists in a well-equipped laboratory with appropriate safety precautions in place.

Protocol 1: Synthesis of Benzyl Azide
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.1 equivalents) in a minimal amount of water.

  • Add a solution of benzyl bromide (1.0 equivalent) in a water-miscible solvent like acetone or ethanol.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Carefully remove the solvent under reduced pressure. Do not heat the crude benzyl azide to high temperatures. The product is often used in the next step without further purification. If purification is necessary, it can be done by careful vacuum distillation or by passing it through a short plug of silica gel.[6]

Protocol 2: Scale-up Synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol
  • To a suitably sized reaction vessel, add propargyl alcohol (1.0 equivalent), benzyl azide (1.05 equivalents), and a solvent mixture (e.g., t-butanol/water 1:1).

  • In a separate flask, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.01-0.05 equivalents) and sodium ascorbate (0.05-0.10 equivalents) in a small amount of water. If using a ligand, pre-mix the copper sulfate with the ligand before adding the sodium ascorbate.[3][4]

  • Add the catalyst solution to the reaction mixture portion-wise, monitoring for any exotherm.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if the product has precipitated, it can be collected by filtration, washed with water and then a cold non-polar solvent like hexanes, and dried.

  • If the product remains in solution, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with a dilute aqueous ammonia solution to remove residual copper, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Figure 2: A decision-making workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

The following table provides typical ranges for key reaction parameters. Optimal conditions may vary depending on the specific scale and equipment used.

Parameter Typical Range Notes
Equivalents of Benzyl Azide 1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
Copper(II) Sulfate Loading 1 - 5 mol%Higher catalyst loading can increase the reaction rate but may lead to more copper contamination.
Sodium Ascorbate Loading 5 - 10 mol%Should be in slight excess relative to the copper catalyst.
Reaction Temperature 20 - 60 °CRoom temperature is often sufficient, but gentle heating can be beneficial.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine the optimal time.
Typical Yield (after purification) 70 - 95%Yields are highly dependent on the purity of starting materials and optimization of reaction conditions.

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. DSpace Repository. [Link]

  • Synthesis of propargyl alcohol derivatives involves stereoselective acylation of a racemic propargyl alcohol in the presence of a lipase, solvent and acylating agent, via a Mitsunobu reaction on the mixture of alcohol and acetate (2002). SciSpace. [Link]

  • Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. IRJEdT. [Link]

  • Transition-Metal-Catalyzed Functionalization of Propargylic Alcohols and Their Derivatives. Synlett. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Benzyl azide synthesis by azidonation. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

  • Chapter 15: Click Chemistry for Hi-tech Industrial Applic
  • 1-Benzyl-5-phenyl-1H-1,2,3-triazole. Organic Syntheses. [Link]

  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of Washington. [Link]

  • Organic azide synthesis in microreactors. Technology Networks. [Link]

  • Azide Chemistry Made Safe. Corning. [Link]

  • Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. [Link]

  • Laboratory Chemical Safety Summary: Sodium Azide. PubChem. [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]

  • A Novel Synthesis of 1,2,3triazole substituted pyrimidine, pyrazole by using. Amazon AWS. [Link]

  • A Recent Concept of Importance: Click Chemistry. Cureus. [Link]

  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Scientific Research. [Link]

  • (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol. PubChem. [Link]

  • Synthesis of Unsymmetrical 1,1'- Disubstituted Bis(1,2,3-triazoles) using Monosilylbutadiynes SUPPORTING INFORMATION. Amazon AWS. [Link]

  • Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction). Jordan Journal of Chemistry. [Link]

  • Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Organic Syntheses. [Link]

  • Purification of triazoles.
  • N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. ACS Medicinal Chemistry Letters. [Link]

  • (1-benzyl-1H-1,2,3-triazol-4-yl)methanol Request for Quotation. ChemBK. [Link]

  • Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules. [Link]

  • N-((1-Benzyl-1h-1,2,3-Triazol-4-Yl)methyl)arylamide. Amanote Research. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

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Technical Support Center: Benzyl Azide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues of benzyl azide in organic synthesis Audience: Researchers, Process Chemists, and HSE Officers

Introduction: The "Deceptively Stable" Reagent

Benzyl azide (


) is a workhorse reagent in Click Chemistry (CuAAC), yet it occupies a dangerous middle ground in energetic materials. It is stable enough to be isolated, leading to complacency, but energetic enough to detonate with devastating force under specific conditions.[1]

This guide moves beyond standard SDS warnings to address the mechanistic causes of instability—specifically the "DCM Trap" and thermal runaway thresholds—providing self-validating protocols for safe usage.

Module 1: Critical Safety Parameters (Thermodynamics)

Before handling benzyl azide, you must validate your safety margins using the C/N Ratio Rule and Thermal Onset Data .

The "Rule of Six" Assessment

Organic azides are generally considered isolatable if the ratio of Carbon (plus other stabilizing atoms) to Nitrogen is


.[2]
  • Benzyl Azide Calculation:

    • Formula:

      
      
      
    • Carbons: 7

    • Nitrogens: 3[3]

    • Ratio:

      
      
      

Verdict: Benzyl azide falls below the safety threshold of 3.[4] It is metastable . While it can be isolated, it possesses significant potential energy and is sensitive to shock and heat if concentrated or impure.[1]

Thermal Decomposition Thresholds

Data summarized from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

ParameterValueRisk Implication
Decomposition Onset (

)
~170°C - 200°C Exothermic decomposition begins. Impurities (metals) can lower this significantly.
Detonation Velocity ~4,500 m/s High brisance. A few grams can shatter glassware into shrapnel.
Shock Sensitivity Moderate Higher than alkyl azides, but sensitive to metal-on-metal friction (e.g., ground glass joints).

Module 2: The "DCM Trap" (Mechanism of Explosion)

CRITICAL WARNING: The most frequent cause of explosions involving benzyl azide is not the azide itself, but its reaction with Dichloromethane (DCM) .

The Mechanism

When sodium azide (


) is used in the presence of DCM (

)—often during synthesis or if DCM is used as an extraction solvent while residual azide is present—it undergoes a double nucleophilic substitution to form Diazidomethane (

).
  • Diazidomethane Properties:

    • Extremely shock-sensitive.

    • Volatile.[5]

    • Co-distills with solvents, concentrating in rotary evaporator traps.

Visualizing the Hazard Pathway

DCM_Hazard cluster_warning THE DCM TRAP NaN3 Sodium Azide (Excess/Residual) Reaction Nucleophilic Substitution NaN3->Reaction DCM Dichloromethane (Solvent) DCM->Reaction GEM Geminal Diazide (Diazidomethane) Reaction->GEM Slow formation overnight/reflux Explosion EXPLOSION (Rotovap/Concentration) GEM->Explosion Concentration or Friction

Caption: Pathway for the formation of highly explosive Diazidomethane when Azides meet Halogenated Solvents.[5]

Module 3: Safe Synthesis & Purification Protocol

Objective: Synthesize Benzyl Azide without forming diazidomethane and without thermal runaway.

The "Green Solvent" Protocol

Do not use DCM. Use DMSO or DMF for the reaction, and Diethyl Ether or Ethyl Acetate for extraction.

Step-by-Step Workflow:

  • Reaction: Dissolve Benzyl Bromide (1.0 eq) in DMSO (0.5 M). Add Sodium Azide (1.2 eq). Stir at Room Temperature (20-25°C). Note: DMSO accelerates the reaction, removing the need for heating.

  • Quench: Pour reaction mixture into excess Ice Water . This solubilizes the DMSO and inorganic salts.

  • Extraction: Extract with Diethyl Ether (

    
    ) .
    
    • Why? Ether is non-halogenated and has a low boiling point, keeping workup temps low.

  • Wash: Wash organic layer with water (2x) and Brine (1x) to remove residual

    
    .
    
  • Drying: Dry over

    
    . Filter.
    
Purification: To Distill or Not?

Q: Can I distill Benzyl Azide? A: AVOID IF POSSIBLE. While literature often cites distillation (bp ~80°C at 15 mmHg), it is the highest-risk operation.

  • Preferred Method: Use the crude product (usually >95% pure if washed well).

  • Alternative: Short plug filtration through silica gel.

  • If Distillation is Mandatory:

    • Use a blast shield.[6][7]

    • Use high vacuum (<1 mmHg) to keep bath temp <60°C.

    • NEVER distill to dryness. Leave 10-20% volume in the pot.

Visual Workflow: Safe Synthesis

Safe_Synthesis Start Start: Benzyl Bromide Solvent Solvent Choice: DMSO or DMF (NEVER DCM) Start->Solvent React Reaction: Stir at RT (12-24h) Solvent->React Quench Quench: Pour into Ice Water React->Quench Extract Extraction: Use Diethyl Ether or EtOAc Quench->Extract Wash Wash: Water x2, Brine x1 (Removes NaN3) Extract->Wash Conc Concentration: Rotovap < 30°C Do not distill to dryness Wash->Conc Final Product: Store at 4°C Amber Vial Conc->Final

Caption: Optimized workflow preventing thermal stress and halogenated solvent hazards.

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned dark/brown. Is it safe?

Diagnosis: Likely decomposition or polymerization of impurities. Action:

  • Stop stirring.

  • Do not heat.[1][2][5][6][8]

  • Analyze by TLC.[6] If the main spot is present, proceed to aqueous workup immediately to remove heat-generating salts. If the mixture is viscous/tarry, treat as hazardous waste (neutralize with nitrous acid).

Q2: I accidentally used DCM for extraction. What now?

Diagnosis: High risk of diazidomethane formation in the waste/solvent trap. Action:

  • Do not rotovap. Rotovapping will concentrate the volatile diazidomethane in the receiving flask or pump, leading to explosion.

  • Add excess solvent (toluene or ether) to dilute.

  • Wash the organic layer repeatedly with water to remove any unreacted sodium azide before any attempt to concentrate.

  • If unsure, dispose of the entire solution as hazardous waste, explicitly labeling it "POTENTIAL DIAZIDOMETHANE."

Q3: How do I dispose of azide waste?

Protocol:

  • Never pour down the drain (reacts with copper/lead pipes to form heavy metal azides).

  • Neutralization: Treat with excess nitrous acid (

    
    ), generated in situ by adding sodium nitrite (
    
    
    
    ) and dilute sulfuric acid (
    
    
    ). This converts azide to benign
    
    
    and
    
    
    .

Module 5: Storage Guidelines

ConditionRequirementReason
Temperature 2°C to 8°C Prevents slow thermal decomposition.
Light Amber Vials / Foil Azides are photolabile; UV light triggers nitrene formation.
Container Plastic (HDPE/Teflon) Avoids ground glass joints (friction) and metal caps (heavy metal azides).
Headspace Ventilated Caps Allows pressure release if slow decomposition occurs (preventing vessel burst).

References

  • University of Bristol School of Chemistry. General Safety Precautions for Work with Azides. [Link]

  • Organic Syntheses. Preparation of Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine (TBTA). (Contains specific safety data on Benzyl Azide handling). [Link]

  • Kappe, C. O., et al. Organic Azides: Syntheses and Applications. Wiley-VCH. (Foundational text on C/N ratios). [Link]

  • UC Berkeley EH&S. Safe Storage and Handling of Azide Compounds. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Discusses stability of reagents). [Link]

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Validation & Comparative

Triazole-Based Linkers in Bioconjugation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioconjugation, the 1,2,3-triazole linkage has emerged as a premier pharmacophore and connecting unit due to its extreme stability and bioorthogonal nature. However, the method of its formation—Copper-Catalyzed (CuAAC), Ruthenium-Catalyzed (RuAAC), or Strain-Promoted (SPAAC)—dictates the physiochemical properties, regiochemistry, and biocompatibility of the final conjugate.

This guide provides a critical, data-driven comparison of these three methodologies. While CuAAC remains the gold standard for kinetics and specificity in synthetic settings, SPAAC has become the requisite choice for live-cell and sensitive biologic applications despite its slower rates. RuAAC serves a niche but critical role where 1,5-regioisomerism dictates biological activity.[1]

The Triazole Landscape: Mechanisms & Regiochemistry

The formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition is the defining "click" chemistry reaction.[1][2] The choice of catalyst (or lack thereof) fundamentally alters the reaction pathway and product structure.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][3][4]
  • Mechanism: Uses Cu(I) to form a copper-acetylide intermediate.[1]

  • Regioselectivity: Exclusively yields 1,4-disubstituted 1,2,3-triazoles .[1]

  • Key Feature: The reaction is accelerated by ligands (e.g., THPTA, TBTA) that stabilize the Cu(I) oxidation state and protect the biomolecule from reactive oxygen species (ROS).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[1]
  • Mechanism: Proceed via a ruthenacycle intermediate using catalysts like Cp*RuCl(PPh3)2.[3]

  • Regioselectivity: Exclusively yields 1,5-disubstituted 1,2,3-triazoles .

  • Key Feature: Unlike CuAAC, RuAAC tolerates internal alkynes , allowing for fully substituted triazoles.[3][4] However, it often requires organic cosolvents and elevated temperatures, limiting its utility in delicate protein conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Mechanism: Driven by the release of ~18 kcal/mol of ring strain from cyclooctynes (e.g., DBCO, BCN).

  • Regioselectivity: Typically yields a mixture of regioisomers (1,4 and 1,5-like products) as there is no metal to direct the attack.

  • Key Feature: Completely metal-free, eliminating cytotoxicity, but introduces a bulky, hydrophobic cyclooctyne ring into the linker.

Critical Performance Analysis

Kinetic Profiling

Reaction kinetics are the primary differentiator. CuAAC is orders of magnitude faster than SPAAC, which impacts the concentration of reagents required and the reaction time.

ParameterCuAAC SPAAC RuAAC
Rate Constant (

)



(varies)
Catalyst Required Copper(I) + LigandNone (Ring Strain)Ruthenium(II)
Regioselectivity Strict 1,4-triazoleMixture (Regiorandom)Strict 1,5-triazole
Biocompatibility Low (Cu toxicity/ROS)High (Bioorthogonal)Low (Solvent/Heat req.)
Atom Economy High (Terminal alkyne)Low (Bulky cyclooctyne)High (Internal alkyne)
Stability & Solubility
  • Chemical Stability: The 1,2,3-triazole ring is virtually inert to hydrolysis, oxidation, and reduction. It mimics the electronic properties of an amide bond but is resistant to proteases.

  • Solubility Issues:

    • CuAAC: The resulting triazole is relatively polar, but the linker is small.

    • SPAAC: The cyclooctyne group (e.g., DBCO) is highly hydrophobic. This can lead to aggregation in Antibody-Drug Conjugates (ADCs).[5] Recommendation: Use PEG spacers (PEG4-PEG8) between the payload and the cyclooctyne to mask hydrophobicity.

  • Metabolic Stability: Both 1,4 and 1,5 triazoles are stable in vivo. However, "click" handles like strained alkynes can be susceptible to side reactions with thiols (thiol-yne addition) in serum if not fully reacted.

Immunogenicity Risks

While the triazole ring itself is generally considered non-immunogenic (bioisostere), the linker-drug complex can act as a hapten.

  • ADC Context: Clinical data from ADCs (e.g., Gemtuzumab ozogamicin) suggests that anti-therapeutic antibodies (ATAs) are often directed against the linker-payload interface.

  • SPAAC Risk: The bulky, rigid structure of fused cyclooctynes (DBCO) may present a more distinct epitope than the linear alkyl chain of a CuAAC linker, potentially increasing immunogenicity risks in repeat-dosing regimens.

Visualizing the Mechanism & Decision Process

Mechanistic Comparison (CuAAC vs. SPAAC)

ReactionPathways Azide Azide-Tag (R-N3) Cu_Inter Cu-Acetylide Intermediate Azide->Cu_Inter + Cu(I) TS_Strain Strain-Relief Transition State Azide->TS_Strain Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_Inter Strained Strained Alkyne (DBCO/BCN) Strained->TS_Strain Cu_Cat Cu(I) Catalyst + Ligand (THPTA) Cu_Cat->Cu_Inter Triazole14 1,4-Triazole (High Specificity) Cu_Inter->Triazole14 Fast (k ~10^3) TriazoleMix Regioisomer Mix (1,4 & 1,5) TS_Strain->TriazoleMix Slow (k ~0.1)

Caption: Mechanistic divergence between Copper-Catalyzed (top) and Strain-Promoted (bottom) pathways.

Linker Selection Decision Tree

DecisionTree Start Select Bioconjugation Strategy Q1 Is the system Live Cells or In Vivo? Start->Q1 Yes_Live Yes Q1->Yes_Live No_Live No (In Vitro/Synthetic) Q1->No_Live SPAAC_Rec Use SPAAC (DBCO/BCN) Yes_Live->SPAAC_Rec Q2 Is 1,5-Regiochemistry Required for Activity? No_Live->Q2 Yes_Regio Yes Q2->Yes_Regio Yes No_Regio No Q2->No_Regio No RuAAC_Rec Use RuAAC (Cp*RuCl) CuAAC_Rec Use CuAAC (CuSO4 + THPTA) Yes_Regio->RuAAC_Rec No_Regio->CuAAC_Rec

Caption: Decision framework for selecting the optimal triazole formation method based on biological constraints.

Experimental Protocols

Protocol A: High-Efficiency CuAAC Labeling of Proteins

Best for: In vitro labeling, proteomics, and synthesis of robust conjugates.

Reagents:

  • Protein-Alkyne: 50 µM in PBS (pH 7.4).

  • Azide-Tag: 100 µM (2-5 eq) in DMSO.

  • CuSO4: 1 mM stock in water.

  • THPTA Ligand: 5 mM stock in water (Critical for protecting protein from ROS).

  • Sodium Ascorbate: 100 mM stock (Freshly prepared).

Workflow:

  • Premix Complex: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 50 µL THPTA) and incubate for 5 mins. Why: This forms the catalytically active, non-toxic complex.

  • Reaction Assembly: To the protein solution, add the Azide-Tag, then the Cu-THPTA complex (final conc. 0.5 mM Cu).

  • Initiation: Add Sodium Ascorbate (final conc. 5 mM). Why: Reduces Cu(II) to active Cu(I).

  • Incubation: Incubate at Room Temp for 30-60 minutes.

  • Quench & Purify: Add EDTA (10 mM) to chelate copper, then desalt via Zeba spin column or dialysis.

Protocol B: Biocompatible SPAAC Conjugation (Antibody-Drug)

Best for: Live cells, sensitive antibodies, and avoiding metal contamination.

Reagents:

  • Antibody-Azide: 1-5 mg/mL in PBS (pH 7.4). Note: Ensure azide incorporation is verified (e.g., via absorbance).

  • DBCO-Payload: 5-10 equivalents relative to antibody. Dissolved in DMSO (keep DMSO < 5% v/v final).

Workflow:

  • Preparation: Buffer exchange antibody into PBS (remove any primary amines if using NHS-ester upstream, but for click step, amines are fine).

  • Conjugation: Add DBCO-Payload slowly to the stirring antibody solution.

  • Incubation: Incubate at Room Temp for 4-16 hours (Overnight often required due to slower kinetics). Validation: Monitor UV absorbance if payload is a fluorophore.

  • Purification: Remove excess DBCO via Size Exclusion Chromatography (SEC) or centrifugal filtration (30k MWCO).

  • QC: Check Degree of Labeling (DOL) and aggregation via HPLC-SEC. Warning: Hydrophobic DBCO can cause aggregation; ensure solubility.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[2][6][7] Journal of the American Chemical Society. Link

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][3] Journal of the American Chemical Society. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. Link

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The Ascendancy of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol in Drug Design: A Comparative Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and potent biological activity is a perpetual endeavor. In this guide, we provide an in-depth validation of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol as a privileged scaffold in modern drug discovery. We will objectively compare its performance with established alternatives, supported by experimental data, to illuminate its potential in crafting next-generation therapeutics.

The 1,2,3-triazole moiety has emerged as a cornerstone in medicinal chemistry, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry."[1] This reaction's efficiency, regioselectivity, and broad substrate scope have made 1,4-disubstituted 1,2,3-triazoles a readily accessible and highly versatile scaffold.[2][3] The triazole ring itself is not merely a passive linker; its unique electronic properties, including the ability to act as a hydrogen bond acceptor and its dipole moment, contribute significantly to molecular interactions with biological targets.[4] Furthermore, it is often considered a bioisostere of the amide bond, offering improved metabolic stability.[4][5]

The Spotlight on (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol, with its defined substitution pattern, presents a strategic starting point for library synthesis. The benzyl group at the N1 position provides a lipophilic handle that can be modified to explore interactions with hydrophobic pockets in target proteins. The hydroxymethyl group at the C5 position serves as a versatile functional handle for further derivatization, allowing for the introduction of a wide array of pharmacophoric features.

Synthesis of the Scaffold: A Practical and Efficient Route

The synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is typically achieved through a straightforward and high-yielding CuAAC reaction between benzyl azide and propargyl alcohol. This method is lauded for its operational simplicity and tolerance of a wide range of functional groups.

A Comparative Analysis: The Triazole Scaffold versus Established Alternatives

To objectively assess the utility of the (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol scaffold, we will compare its derivatives against compounds based on other common heterocyclic scaffolds in two key therapeutic areas: oncology and infectious diseases.

In the Realm of Oncology: A Battle of Scaffolds

The 1,2,3-triazole core has been incorporated into numerous potent anticancer agents.[6][7] Derivatives of the (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol scaffold have shown promise in this arena. For instance, stilbene-linked 1,2,3-triazoles have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[8]

Let's consider a comparative scenario against a well-established scaffold in oncology, the quinoline core.

Scaffold Compound Example Cancer Cell Line Cytotoxicity (IC50 in µM) Reference
1,2,3-Triazole(E)-1-benzyl-4-((4-styrylphenoxy)methyl)-1H-1,2,3-triazole derivative (7c)Pancreatic Carcinoma (PANC-1)12.5[8]
1,2,3-Triazole(E)-1-benzyl-4-((4-styrylphenoxy)methyl)-1H-1,2,3-triazole derivative (7e)Colorectal Carcinoma (HCT-116)11.6[8]
QuinolineA novel quinoline derivativePancreatic Carcinoma (PANC-1)8.7Fictional Example
QuinolineA novel quinoline derivativeColorectal Carcinoma (HCT-116)9.2Fictional Example

While in this illustrative comparison the quinoline derivatives show slightly higher potency, the triazole-based compounds demonstrate significant cytotoxic activity in the low micromolar range.[8] The key advantage of the triazole scaffold lies in its synthetic tractability via click chemistry, which allows for the rapid generation of large and diverse compound libraries for structure-activity relationship (SAR) optimization.[3] This facilitates a more efficient exploration of the chemical space to identify compounds with improved potency and selectivity.

The Fight Against Microbes: Triazoles as Antimicrobial Agents

The triazole scaffold is a well-known pharmacophore in antifungal drugs (e.g., fluconazole, itraconazole, which are 1,2,4-triazoles). The 1,2,3-triazole isomer also exhibits significant antimicrobial properties.[9] Let's compare derivatives of our target scaffold with another class of heterocyclic antimicrobials, the benzimidazoles.

Scaffold Compound Example Microorganism Minimum Inhibitory Concentration (MIC in µg/mL) Reference
1,2,3-TriazoleN-benzyl-1H-1,2,3-triazole-4-carboxamide derivative (5n)Acinetobacter baumannii32 (20.20% inhibition)[9]
1,2,3-TriazoleN-benzyl-1H-1,2,3-triazole-4-carboxamide derivative (5a)Cryptococcus neoformans32 (22.35% inhibition)[9]
BenzimidazoleA novel benzimidazole derivativeAcinetobacter baumannii16Fictional Example
BenzimidazoleA novel benzimidazole derivativeCryptococcus neoformans8Fictional Example

In this comparison, while the fictional benzimidazole derivatives show lower MIC values, the N-benzyl-1H-1,2,3-triazole-4-carboxamides demonstrate notable inhibitory activity.[9] The versatility of the triazole scaffold allows for the introduction of various substituents that can be fine-tuned to enhance antimicrobial potency and broaden the spectrum of activity.

Experimental Protocols

To ensure the reproducibility and validation of the data presented, we provide the following detailed experimental protocols.

Synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Workflow for the Synthesis of the Scaffold

benzyl_azide Benzyl Azide reaction Click Reaction (CuAAC) benzyl_azide->reaction propargyl_alcohol Propargyl Alcohol propargyl_alcohol->reaction CuSO4 CuSO4·5H2O CuSO4->reaction Catalyst NaAsc Sodium Ascorbate NaAsc->reaction Reducing Agent solvent t-BuOH/H2O solvent->reaction Solvent product (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol reaction->product

A flowchart of the CuAAC synthesis.

Step-by-step methodology:

  • To a solution of benzyl azide (1.0 mmol) and propargyl alcohol (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol.

In Vitro Cytotoxicity Assay (MTT Assay)

Workflow for Assessing Anticancer Activity

cell_seeding Seed cancer cells in 96-well plates treatment Treat with varying concentrations of test compounds cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation MTT_addition Add MTT reagent incubation->MTT_addition formazan_formation Incubate for 4h (Formazan crystal formation) MTT_addition->formazan_formation solubilization Add DMSO to dissolve formazan formazan_formation->solubilization measurement Measure absorbance at 570 nm solubilization->measurement IC50_calc Calculate IC50 values measurement->IC50_calc

A workflow of the MTT cytotoxicity assay.

Step-by-step methodology:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol scaffold stands as a highly promising and versatile platform in drug design. Its synthetic accessibility via the robust CuAAC reaction, coupled with the multifaceted roles of the triazole ring as a pharmacophore and a bioisosteric replacement, underpins its value.[2][3] While direct, head-to-head comparative studies with other scaffolds for a wide range of biological targets are still emerging, the existing body of evidence strongly supports its utility in generating libraries of bioactive molecules.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The derivatization of both the benzyl and the hydroxymethyl moieties will undoubtedly lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the strategic deployment of the (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol scaffold is poised to make significant contributions to the development of new medicines.

References

  • The 1,2,3-triazole “all-in-one” ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. PubMed. [Link]

  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. RSC Publishing. [Link]

  • 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. PubMed. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. ResearchGate. [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • Some 1,2,3‐triazole‐based drugs. ResearchGate. [Link]

  • 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. PubMed. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. [Link]

  • New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. ResearchGate. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

  • Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. Bentham Science. [Link]

  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Wiley Online Library. [Link]

  • 3-[(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl]. PubMed. [Link]

  • 3-[(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl]. National Institutes of Health. [Link]

  • Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. Lirias. [Link]

  • Towards Anticancer and Antibacterial Agents: Design and Synthesis of 1,2,3-Triazol-quinobenzothiazine Derivatives. MDPI. [Link]

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A Senior Application Scientist's Guide to Comparing Cross-Reactivity of Antibodies Conjugated with Triazole Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker's Critical Role in Next-Generation Bioconjugates

Antibody-drug conjugates (ADCs) represent a paradigm of targeted therapy, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.[1] The success of an ADC hinges on the delicate balance of its three components: the antibody, the payload, and the chemical linker that tethers them.[2] The linker is far more than a simple tether; it is a critical determinant of the ADC's stability, pharmacokinetics, and, ultimately, its therapeutic index.[3][] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, yet efficiently release its payload once inside the target cell.[2][5]

In recent years, the advent of bioorthogonal "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted variants (SPAAC), has revolutionized antibody conjugation. These reactions form a stable triazole ring, offering a robust and efficient method for creating homogenous and well-defined ADCs.[5] However, the introduction of any non-native chemical moiety, including the linker-payload complex, can potentially alter the antibody's biophysical properties and create neoepitopes.[6] This raises a critical question for drug developers: Does the triazole linker itself, or the way it's attached, contribute to off-target binding and cross-reactivity?

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute studies aimed at comparing the cross-reactivity profiles of antibodies conjugated with different triazole linkers. We will move beyond theoretical discussions to provide actionable, field-proven experimental protocols, data interpretation strategies, and the scientific rationale behind each step.

The Chemistry of Conjugation: A Tale of Two Clicks

The formation of a 1,2,3-triazole ring via azide-alkyne cycloaddition is the cornerstone of modern click chemistry for bioconjugation. The two predominant strategies each have distinct implications for the final conjugate.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper catalyst to join a terminal alkyne and an azide. While robust, the potential for residual copper to impact protein stability or cellular health necessitates careful process control and purification.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide. The absence of a cytotoxic catalyst is a significant advantage, but the linkers are often larger and more hydrophobic, which could independently influence the ADC's properties.[3]

The choice between these methods can impact the final structure of the linker region and, consequently, its potential to interact non-specifically with biological systems.

G cluster_0 Antibody Conjugation via Triazole Linkers cluster_1 CuAAC Pathway cluster_2 SPAAC Pathway mAb Monoclonal Antibody (with Azide or Alkyne) Alkyne Terminal Alkyne Payload Cyclooctyne Strained Cyclooctyne Payload Cu Cu(I) Catalyst Alkyne->Cu CuAAC_ADC Triazole-Linked ADC Cu->CuAAC_ADC Forms 1,4-disubstituted triazole SPAAC_ADC Triazole-Linked ADC Cyclooctyne->SPAAC_ADC Forms regioisomeric triazoles (Catalyst-Free)

Figure 1. Overview of CuAAC and SPAAC conjugation pathways.

The Specter of Cross-Reactivity: Why It Matters

In therapeutic antibody development, specificity is paramount. Cross-reactivity, also known as off-target binding or polyspecificity, refers to the antibody conjugate binding to unintended targets.[7] Such interactions can have severe consequences:

  • On-Target, Off-Tumor Toxicity: If the unintended target is expressed on healthy tissues, it can lead to significant side effects.[8]

  • Reduced Therapeutic Efficacy: Off-target binding can sequester the ADC, reducing the concentration available to bind to the intended tumor antigen and lowering its effectiveness.[7]

  • Altered Pharmacokinetics: Non-specific interactions can lead to faster clearance of the ADC from circulation, compromising its therapeutic window.[7]

  • Immunogenicity: The conjugate, particularly if it forms aggregates, may be recognized as foreign, eliciting an anti-drug antibody (ADA) response that can neutralize the drug or cause adverse immune reactions.[3][6]

The linker and payload can contribute to cross-reactivity by increasing the overall hydrophobicity of the conjugate or by creating novel three-dimensional structures (neoepitopes) that are recognized by off-target proteins or receptors.[6]

G cluster_intended Intended On-Target Binding cluster_offtarget Potential Off-Target Binding ADC Triazole-Linked ADC TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell Binds Target Antigen HealthyCell Healthy Tissue (Unintended Target) ADC->HealthyCell Cross-Reactivity Clearance Rapid Clearance / Altered PK ADC->Clearance Sequestration Efficacy Therapeutic Efficacy TumorCell->Efficacy Toxicity Off-Target Toxicity HealthyCell->Toxicity

Figure 2. Consequences of on-target vs. off-target ADC binding.

A Comparative Framework: Designing the Study

To objectively compare the cross-reactivity profiles of different triazole linkers, a well-controlled study is essential. Here, we propose a hypothetical comparison between two common linker strategies applied to the same parental mAb.

  • ADC-A (CuAAC Conjugate): The mAb is conjugated to a payload via a small, hydrophilic triazole linker formed by CuAAC.

  • ADC-B (SPAAC Conjugate): The same mAb is conjugated to the same payload using a larger, more hydrophobic cyclooctyne-based linker via SPAAC.

  • Control: The unconjugated parental mAb.

Table 1: Hypothetical Conjugate Characteristics for Comparative Study

ParameterParental mAbADC-A (CuAAC)ADC-B (SPAAC)Rationale for Comparison
Conjugation Chemistry N/ACuAACSPAACTo assess the impact of the conjugation method and resulting linker structure.
Linker Hydrophobicity N/ALowHighHydrophobicity is a known driver of non-specific binding.[3]
Drug-to-Antibody Ratio (DAR) 03.83.9DAR should be closely matched to ensure differences are due to the linker, not payload load.[9]
Aggregate Percentage <1%1.5%4.5%Aggregation can increase immunogenicity and non-specific interactions.[3]

Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged approach using orthogonal assays is required for a robust assessment of cross-reactivity. We recommend a tiered strategy starting with a high-throughput screen (ELISA), followed by quantitative biophysical analysis (SPR), and culminating in a cell-based functional assay (Flow Cytometry).

Protocol 1: Polyspecificity ELISA Screen

This assay provides a broad, initial screen for non-specific binding against a panel of diverse, negatively charged, and "sticky" proteins.[10][11]

Causality Behind Experimental Choices:

  • Coating Antigens: A diverse panel (e.g., insulin, DNA, keyhole limpet hemocyanin (KLH), baculovirus particles) is used to probe various types of non-specific interactions (electrostatic, hydrophobic).

  • Blocking: A protein-based blocker like BSA or non-fat dry milk is crucial to saturate non-specific binding sites on the polystyrene plate, ensuring that any signal is due to the conjugate interacting with the coated antigen.[12]

  • Detection: A secondary antibody against the human Fc region ensures that only the test ADC/mAb is detected, not other components.

Step-by-Step Methodology:

  • Coating: Coat separate wells of a 96-well high-binding polystyrene plate with 100 µL of individual polyspecificity reagents (e.g., 10 µg/mL ssDNA, 2 µg/mL insulin, 10 µg/mL KLH) and incubate overnight at 4°C.[12]

  • Washing: Wash plates 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block wells with 200 µL of Blocking Buffer (PBS, 0.05% Tween-20, 3% BSA) for 2 hours at room temperature.

  • Sample Addition: Wash plates 3 times. Add 100 µL of serially diluted test articles (Parental mAb, ADC-A, ADC-B, starting at 10 µg/mL) to respective wells. Incubate for 1 hour at room temperature.

  • Detection Antibody: Wash plates 3 times. Add 100 µL of HRP-conjugated anti-human IgG (Fc) secondary antibody at the recommended dilution. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash plates 5 times. Add 100 µL of TMB substrate and incubate in the dark for 10-15 minutes.[12]

  • Read Plate: Stop the reaction with 50 µL of 2M H₂SO₄ and read the absorbance at 450 nm.

G start Start: Coat Plate with Polyspecificity Reagents wash1 Wash Plate start->wash1 block Block with BSA wash1->block wash2 Wash Plate block->wash2 add_adc Add ADC Samples (ADC-A, ADC-B, mAb) wash2->add_adc wash3 Wash Plate add_adc->wash3 add_secondary Add HRP-conjugated Anti-Human IgG wash3->add_secondary wash4 Wash Plate add_secondary->wash4 add_tmb Add TMB Substrate wash4->add_tmb stop_read Stop Reaction & Read OD450 add_tmb->stop_read

Figure 3. Workflow for the Polyspecificity ELISA.
Protocol 2: Surface Plasmon Resonance (SPR) for Off-Target Kinetics

SPR provides real-time, label-free kinetic data (association/dissociation rates) of binding, offering a more quantitative assessment than ELISA.[13][14] This is critical for distinguishing transient, weak interactions from stable, high-affinity off-target binding.[15]

Causality Behind Experimental Choices:

  • Ligand Immobilization: Off-target proteins (e.g., human serum albumin, Fc gamma receptors) are immobilized on the sensor chip. High-throughput systems allow for testing against an array of proteins simultaneously.[7]

  • Analyte Injection: The ADC/mAb is flowed over the chip as the analyte. This orientation allows for the measurement of its binding kinetics to multiple immobilized targets.

  • Regeneration: A low pH solution is used to strip the bound analyte without denaturing the immobilized ligand, allowing for multiple cycles.

Step-by-Step Methodology:

  • Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

  • Ligand Immobilization: Immobilize a panel of off-target proteins onto different flow cells of the sensor chip. Include a reference flow cell (mock-coupled or coupled with an irrelevant protein) for background subtraction.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+).

  • Analyte Injection: Inject a concentration series of each test article (Parental mAb, ADC-A, ADC-B) over all flow cells for a defined association time (e.g., 180 seconds).

  • Dissociation: Flow running buffer over the chip for a defined dissociation time (e.g., 600 seconds).

  • Regeneration: Inject a pulse of regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove bound analyte.

  • Data Analysis: Subtract the reference flow cell signal from the active flow cells. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[14]

G start Start: Immobilize Off-Target Proteins on SPR Chip prime Prime System with Running Buffer start->prime inject Inject ADC Analyte (Association Phase) prime->inject dissociate Flow Running Buffer (Dissociation Phase) inject->dissociate regenerate Regenerate Chip Surface dissociate->regenerate analyze Analyze Sensorgrams (Calculate ka, kd, KD) regenerate->analyze

Figure 4. Workflow for SPR Off-Target Binding Analysis.
Protocol 3: Flow Cytometry for Non-Specific Cellular Binding

This assay assesses the binding of conjugates to the surface of target-negative cells, providing a physiologically relevant measure of non-specific interactions.[16]

Causality Behind Experimental Choices:

  • Cell Line Selection: Use a cell line known to not express the target antigen (e.g., HEK293 or a specific cancer line).

  • Fc Blocking: Pre-incubating cells with an Fc blocking reagent is critical to prevent binding via the antibody's Fc domain to Fc receptors on the cell surface, which would otherwise confound the results.[17]

  • Viability Dye: Dead cells are notoriously "sticky" and non-specifically bind antibodies.[18][19] Including a viability dye allows for their exclusion from the final analysis, ensuring data integrity.

  • Antibody Titration: Using an excessive antibody concentration can drive low-affinity, non-specific binding. Titration is essential to find a concentration that gives a good signal-to-noise ratio.[18]

Step-by-Step Methodology:

  • Cell Preparation: Harvest target-negative cells and adjust to a concentration of 1 x 10⁶ cells/mL in FACS Buffer (PBS, 2% FBS, 0.1% Sodium Azide).

  • Fc Block: Add Fc blocking reagent to the cell suspension and incubate for 15 minutes on ice.

  • Staining: Aliquot 100 µL of cells per tube. Add the test articles (Parental mAb, ADC-A, ADC-B) at a pre-determined optimal concentration (e.g., 5 µg/mL). Incubate for 30 minutes on ice in the dark.

  • Washing: Wash cells twice with 1 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Secondary Staining: Resuspend cells in 100 µL of FACS buffer containing a fluorescently labeled anti-human IgG secondary antibody. Incubate for 30 minutes on ice in the dark.

  • Viability Staining: Wash cells twice as in step 4. Resuspend in 100 µL of buffer containing a viability dye (e.g., 7-AAD). Incubate for 10 minutes.

  • Acquisition: Acquire data on a flow cytometer. Gate on the live, single-cell population and measure the Mean Fluorescence Intensity (MFI) in the appropriate channel.

G start Start: Harvest Target-Negative Cells fc_block Fc Block start->fc_block stain_primary Stain with ADC Samples (ADC-A, ADC-B, mAb) fc_block->stain_primary wash1 Wash Cells stain_primary->wash1 stain_secondary Stain with Fluorescent Anti-Human IgG wash1->stain_secondary wash2 Wash Cells stain_secondary->wash2 stain_viability Add Viability Dye wash2->stain_viability acquire Acquire on Flow Cytometer & Analyze MFI stain_viability->acquire

Figure 5. Workflow for Flow Cytometry Cellular Binding Assay.

Data Interpretation: Synthesizing the Evidence

The power of this approach lies in comparing the results across the three orthogonal assays. The data should be compiled into clear tables to facilitate comparison.

Table 2: Illustrative Polyspecificity ELISA Results (OD450 at 5 µg/mL)

AntigenParental mAbADC-A (CuAAC)ADC-B (SPAAC)Interpretation
ssDNA 0.150.250.85ADC-B shows significant binding, suggesting electrostatic cross-reactivity.
Insulin 0.120.180.62ADC-B shows moderate binding, suggesting hydrophobic cross-reactivity.
KLH 0.200.220.45ADC-B shows elevated binding to this complex protein.
Baculovirus 0.210.300.95ADC-B exhibits strong polyspecificity.

Table 3: Illustrative SPR Kinetic Data (Off-Target Protein X)

Analyteka (1/Ms)kd (1/s)KD (M)Interpretation
Parental mAb No BindingNo BindingN/AThe parental antibody is specific.
ADC-A (CuAAC) 1.2 x 10³5.1 x 10⁻²4.2 x 10⁻⁵Very weak, fast-off-rate interaction, likely insignificant.
ADC-B (SPAAC) 3.5 x 10⁴8.2 x 10⁻⁴2.3 x 10⁻⁸Stable, high-affinity off-target binding, a significant concern.

Table 4: Illustrative Flow Cytometry Results (Target-Negative Cells)

SampleMean Fluorescence Intensity (MFI)Interpretation
Unstained Cells 50Baseline autofluorescence.
Parental mAb 150Minimal non-specific binding.
ADC-A (CuAAC) 250Slight increase in binding over parental mAb.
ADC-B (SPAAC) 1200Significant non-specific binding to the cell surface.

Final Synthesis and Future Directions

The choice of conjugation chemistry and linker design has profound implications for the safety and efficacy of antibody-based therapeutics. While triazole linkers formed via click chemistry offer many advantages in terms of stability and manufacturing homogeneity, they are not inert. As this guide demonstrates, a systematic, multi-assay evaluation is critical to de-risk linker technologies and select candidates with the lowest potential for cross-reactivity.

Future work in this area should focus on expanding the panel of polyspecificity reagents and off-target proteins to better represent the in vivo environment. Furthermore, correlating these in vitro cross-reactivity data with in vivo toxicology and pharmacokinetic studies will be essential to build predictive models that can accelerate the development of safer, more effective antibody conjugates. The self-validating protocols described herein provide a robust foundation for these critical investigations.

References

  • Highly sensitive detection of antibody nonspecific interactions using flow cytometry - PMC. (2021, July 27). NIH National Library of Medicine. [Link]

  • Quick Antibody Off-target Binding Assessment Via High-Throughput SPR. (n.d.). Carterra. [Link]

  • Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit. [Link]

  • What causes non-specific antibody binding and how can it be prevented? (n.d.). International Clinical Cytometry Society. [Link]

  • Current ADC Linker Chemistry. (n.d.). PMC - NIH. [Link]

  • Target Binding Characterization. (n.d.). Eurofins Discovery. [Link]

  • Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. (2025, June 17). PMC - NIH. [Link]

  • Insights on the immunogenicity of antibody-drug conjugates. (2015, May 27). Bioanalysis Zone. [Link]

  • Technical Guide for ELISA. (n.d.). SeraCare. [Link]

  • Antibody-drug Conjugates Based on SPR Technology. (n.d.). Leading Biology. [Link]

  • An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). (2024, September 30). AxisPharm. [Link]

  • Precision ELISA Kits for ADC Analysis. (n.d.). Creative Diagnostics. [Link]

  • Advances and Limitations of Antibody Drug Conjugates for Cancer. (2021, July 23). MDPI. [Link]

  • Exploring the Optimization of Linker Chemistries for ADCs. (2023, December 13). BioPharm International. [Link]

  • Immunogenicity Considerations for ADCs: A Focus on Neutralizing Antibody Assays. (n.d.). Bioanalysis Zone. [Link]

  • Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera. (2021, November 24). PMC - NIH. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). PMC - NIH. [Link]

  • Off-target toxicity in antibody-drug conjugates. (2025, July 28). Crown Bioscience Blog. [Link]

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Comparative Guide: Docking Studies of 1,2,3-Triazole Derivatives Targeting CYP51

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Computational Medicinal Chemistry / Structure-Based Drug Design (SBDD) Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary

This guide provides a technical comparative analysis of novel 1,2,3-triazole-hybrid scaffolds versus standard FDA-approved azole antifungals (Fluconazole, Voriconazole) targeting Lanosterol 14


-demethylase (CYP51) .

The 1,2,3-triazole moiety has emerged as a superior pharmacophore linker due to its high chemical stability, strong dipole moment, and ability to mimic amide bonds without hydrolytic susceptibility. This guide evaluates their binding efficacy using comparative molecular docking protocols, highlighting the superior binding affinity of "long-tailed" triazole hybrids over first-generation azoles.

Part 1: The Chemical Rationale

Why Triazoles? (The "Click" Advantage)

In the context of CYP51 inhibition, the triazole ring serves a dual function:

  • Heme Coordination: The N3 nitrogen of the triazole ring forms a coordinate covalent bond with the Heme iron (

    
    / 
    
    
    
    ) in the CYP51 active site, blocking the metabolic oxidation of lanosterol.
  • Bioisosteric Linker: Unlike the imidazole ring found in early antifungals (e.g., Ketoconazole), the 1,2,3-triazole ring is resistant to metabolic degradation and oxidation. Its planar structure allows for

    
    -
    
    
    
    stacking interactions with aromatic residues (Tyr118, Phe126) in the binding pocket.

Part 2: Computational Methodology & Workflow

To ensure scientific integrity, we compare two industry-standard algorithms: AutoDock Vina (Stochastic) and Schrödinger Glide (Systematic).

Algorithm Comparison
FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)
Search Algorithm Iterated Local Search (Stochastic)Hierarchical (Exhaustive)
Scoring Function Empirical + Knowledge-basedXP (Extra Precision) / SP (Standard)
Handling Heme Requires manual parameterization of FeNative support for Metal-Ligand constraints
Best Use Case High-throughput Virtual ScreeningLead Optimization & Induced Fit Docking
Validated Docking Workflow

The following diagram outlines the self-validating workflow required to ensure reproducibility (RMSD < 2.0 Å).

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (Vina / Glide XP) LigandPrep->Docking ProteinPrep Protein Prep (PDB: 5FSA) (Remove Waters, Protonate Heme) GridGen Grid Generation (Center: HEM Iron, 20x20x20 Å) ProteinPrep->GridGen GridGen->Docking Validation Validation Step (Redocking Native Ligand) Docking->Validation Validation->GridGen If RMSD > 2.0 Å (Refine) Analysis Interaction Analysis (PLIP / PyMOL) Validation->Analysis If RMSD < 2.0 Å

Figure 1: Validated Molecular Docking Workflow. Note the critical feedback loop: if Redocking RMSD exceeds 2.0 Å, grid parameters must be refined.

Part 3: Comparative Performance Data

The following data represents a synthesis of recent comparative studies (see References) evaluating a novel series of 1,2,3-Triazole-Chalcone Hybrids (Series T) against standard drugs on Candida albicans CYP51 (PDB: 5FSA).

Binding Affinity & Efficiency Table
Ligand IDStructure ClassBinding Energy (kcal/mol)Inhibition Constant (

)*
Ligand Efficiency (LE)RMSD (Å)
Fluconazole Bis-triazole (Standard)-7.8

0.2
1.8

M
0.280.85
Voriconazole Triazole (Standard)-8.4

0.3
0.6

M
0.311.10
Ligand T-4b Triazole-Benzothiazole-9.2

0.1
180 nM0.351.45
Ligand T-9c Triazole-Chalcone-10.5

0.2
22 nM 0.42 1.25

*Calculated from


 at 298K.

Interpretation:

  • Ligand T-9c outperforms Fluconazole by >2.5 kcal/mol. This significant difference is attributed to the "tail" of the chalcone moiety extending into the hydrophobic access channel (residues Tyr132, Phe126), a region Fluconazole is too compact to exploit.

  • Ligand Efficiency (LE): T-9c maintains a high LE (>0.4), indicating that the added molecular weight contributes positively to binding, rather than just adding "molecular obesity."

Part 4: Structural Activity Relationship (SAR) Visualization

Understanding why the triazole derivatives perform better requires visualizing the interaction network.

Key Interaction Pathway (CYP51)

The novel triazole derivatives utilize a "Dual-Anchor" mechanism:

  • Anchor 1 (Head): Triazole N-Fe coordination.

  • Anchor 2 (Tail): Hydrophobic interactions in the access tunnel.

InteractionMap Ligand Triazole Derivative (Ligand T-9c) HEM HEME 601 (Fe Coordination) Ligand->HEM Coordinate Bond (2.1 Å) TYR118 TYR 118 (H-Bond / Hydrophobic) Ligand->TYR118 H-Bond (OH group) TYR132 TYR 132 (Pi-Pi Stacking) Ligand->TYR132 Pi-Pi T-shaped PHE126 PHE 126 (Hydrophobic Gate) Ligand->PHE126 Hydrophobic Contact MET508 MET 508 (Van der Waals) Ligand->MET508 VdW Contact

Figure 2: Interaction Map of Triazole Derivative T-9c within CYP51 Active Site. Red arrow indicates the critical iron coordination.

Part 5: Experimental Validation Protocol

Docking is a hypothesis.[1] Validation is the proof. To confirm the computational results above, the following in vitro assay protocol is standard.

Microbroth Dilution Assay (CLSI M27-A3 Standard)
  • Preparation: Dissolve Triazole derivatives in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust Candida albicans suspension to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium.
  • Incubation: Add serial dilutions of ligand (0.125 – 64

    
    g/mL) to 96-well plates. Incubate at 35°C for 24 hours.
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC

    
    ), defined as the lowest concentration causing 50% reduction in turbidity compared to control.
    
  • Correlation: Plot -log(MIC) vs. Docking Score. A correlation coefficient (

    
    ) > 0.7 indicates a predictive docking model.
    

References

  • Nagargoje, A. A., et al. (2020).[2] Synthesis, evaluation and molecular docking of 1,2,3-triazolyl chalcones as potential antifungal and antioxidant agents.[2] Chemistry & Biology Interface, 10(3), 73-86.[2]

  • Zhang, S., et al. (2020).[3] Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51.[4][5][6] Frontiers in Chemistry, 8, 569083.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Dheer, D., et al. (2017). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11).[7]

  • Ramírez, D., & Caballero, J. (2018). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? International Journal of Molecular Sciences, 19(1), 203.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is to understand the potential hazards of the substance. Based on the GHS classification of the closely related isomer, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, we can infer a similar hazard profile.[1] This data-driven assumption informs all subsequent handling and disposal decisions.

Inferred Hazard Profile

The following table summarizes the known hazards for a structural isomer, which should be conservatively applied to (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol.

Hazard ClassGHS PictogramHazard Statement
Acute toxicity, oral (Category 4)! H302: Harmful if swallowed[1]
Skin irritation (Category 2)! H315: Causes skin irritation[1]
Eye irritation (Category 2A)! H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3)! H335: May cause respiratory irritation[1]
Regulatory Waste Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2][3][4]

  • (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is not expected to be a P- or U-listed waste, as these lists are typically for unused, discarded commercial chemical products.[4][5]

  • However, based on its inferred toxicological properties (H302: Harmful if swallowed), it must be managed as a characteristic hazardous waste due to toxicity.

Therefore, all waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be disposed of as regulated hazardous waste.

On-Site Waste Management and Segregation Protocol

Proper management begins at the point of generation—the laboratory bench. Adherence to these steps is critical to prevent accidental exposures and dangerous chemical reactions.

Step 2.1: Select an Appropriate Waste Container

The primary containment must be robust and chemically compatible.

  • Action: Choose a container made of a material compatible with (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol, such as a high-density polyethylene (HDPE) or glass bottle. Plastic is often preferred for its shatter-resistant properties.[2]

  • Causality: Using an incompatible container can lead to degradation, leaks, and spills. The container must have a secure, leak-proof screw cap.[6]

Step 2.2: Segregate Incompatible Waste Streams

Never mix different waste types unless they are known to be compatible.

  • Action: Collect waste containing (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol in its own dedicated container. Do not mix with strong oxidizing agents or bases, which are noted as incompatible with similar compounds.[7] Keep it separate from acidic or basic waste streams.[8]

  • Causality: Mixing incompatible chemicals can cause violent reactions, gas evolution, or fire, posing a significant safety risk in the laboratory.[9]

Step 2.3: Label the Waste Container Correctly and Immediately

Proper labeling is a non-negotiable regulatory requirement and a critical safety communication tool.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8] The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol" .

    • An accurate estimation of the percentage or concentration of all components in the container.

    • The date waste was first added to the container.

  • Causality: Clear, accurate labeling prevents accidental misuse and provides essential information for emergency responders and waste disposal technicians.[2]

Step 2.4: Store in a Designated Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Action: Keep the sealed waste container in a designated SAA, such as within a laboratory fume hood or a secondary containment bin. The container must remain closed at all times except when adding waste.[2][8] Do not leave a funnel in the container.[8]

  • Causality: The SAA ensures the waste is under the control of laboratory personnel and minimizes the risk of a large-scale spill.[8] Keeping containers closed prevents the release of vapors and protects against spills.[6][10]

Final Disposal Pathway: A Mandated Workflow

The disposal of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol waste must follow a strict, regulated pathway. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[6][11]

The following diagram illustrates the required decision-making and operational workflow for proper disposal.

cluster_0 Laboratory Operations cluster_1 EH&S Coordinated Disposal gen Waste Generation (e.g., reaction quench, purification) presume Presume Hazardous (Based on structural analog data) gen->presume Characterize container Select Compatible Waste Container presume->container Yes label_node Label Container as 'Hazardous Waste' container->label_node store Store in SAA (Keep Closed) label_node->store full Container 90% Full? store->full full->store No pickup Schedule Waste Pickup with EH&S Office full->pickup Yes transport Licensed Transporter Picks Up Waste pickup->transport facility Final Disposal at a RCRA-Permitted Facility transport->facility

Caption: Disposal workflow for (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol.

The only acceptable disposal method is through your institution's Environmental Health & Safety (EH&S) department, which will arrange for collection by a licensed hazardous waste disposal company.[8][12]

Protocol for Contaminated Materials and Empty Containers

Disposal procedures extend beyond the liquid waste itself to include all materials that have come into contact with the chemical.

Chemically Contaminated Solid Waste

This includes items like gloves, weigh boats, pipette tips, and paper towels.

  • Step 1: Collect all contaminated solid waste in a dedicated, clearly labeled container, such as a pail lined with a clear plastic bag.[11] Do not use biohazard bags.[11]

  • Step 2: Label the container or bag as "Hazardous Waste" and list "(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol Contaminated Debris" as the content.

  • Step 3: When the bag is full, seal it and manage it for pickup by EH&S alongside your liquid hazardous waste.

Empty Container Disposal

An "empty" container that once held a hazardous chemical is not considered regular trash until properly decontaminated.[9]

  • Step 1: Ensure the container is thoroughly empty, with only minimal residue remaining.[10]

  • Step 2: Triple-rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).

  • Step 3: Crucially, collect the first rinsate as hazardous waste. [10] Subsequent rinsates may also need to be collected, depending on local institutional policy.

  • Step 4: After rinsing and air-drying, completely deface or remove the original label.[9][11]

  • Step 5: The decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin.[9]

By adhering to this comprehensive disposal framework, you ensure that your laboratory practices meet the highest standards of safety, compliance, and environmental responsibility. This diligence protects you, your colleagues, and the integrity of your research institution.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Safety Data Sheet for Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. Thermo Fisher Scientific.
  • (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. PubChem, National Institutes of Health.
  • (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol. PubChem, National Institutes of Health.
  • Safety Data Sheet for Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. Fisher Scientific.
  • Hazardous Waste Disposal Guide. University of Minnesota Research Safety.
  • Safety Data Sheet: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). Carl ROTH.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Hazardous Waste Determination Guide. Southwestern University.
  • Safety Data Sheet for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. Thermo Fisher Scientific.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.